3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Description
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO/c1-14-7-6-11(12(14)8-15)9-2-4-10(13)5-3-9/h2-8H,1H3 |
InChI Key |
SOKVTVHGNAHIOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comprehensive NMR Characterization Guide: ¹H and ¹³C Chemical Shifts of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Executive Summary
For drug development professionals and synthetic chemists, the unambiguous structural characterization of heavily substituted heterocycles is a critical quality control checkpoint. 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde represents a highly functionalized pyrrole scaffold. Confirming its exact regiochemistry—specifically verifying that the aryl group is located at the C-3 position rather than C-4 or C-5—relies entirely on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth mechanistic analysis of the expected ¹H and ¹³C NMR chemical shifts, the causality behind these spectral features, and the self-validating experimental protocols required for accurate data acquisition.
Mechanistic Causality of Chemical Shifts
The chemical shifts of substituted pyrroles are governed by the inherently electron-rich nature of the heteroaromatic ring, which is highly sensitive to the push-pull electronic effects of its substituents[1]. In this specific molecule, the spectral dispersion is dictated by three primary structural features:
-
The Formyl Group (C-2): The aldehyde carbonyl acts as a strong electron-withdrawing group (EWG). Through mesomeric effects, it depletes electron density from the pyrrole ring, shifting the ring protons downfield. The formyl proton itself is profoundly deshielded by the diamagnetic anisotropy of the C=O double bond, placing it in the distinct 9.5–9.8 ppm region[2].
-
The N-Methyl Group (N-1): The electronegativity of the pyrrole nitrogen atom inductively deshields the attached methyl protons. Unlike aliphatic methyl groups (~1.0 ppm), this N-methyl group is pulled downfield to approximately 3.9 ppm.
-
The 4-Bromophenyl Group (C-3): The para-substitution on the benzene ring creates a plane of symmetry, resulting in a classic AA'BB' spin system. This manifests as two distinct ortho-coupled doublets ( J≈8.5 Hz) in the 7.3–7.6 ppm range. Furthermore, the "heavy-atom effect" of the bromine atom significantly shields the directly attached ipso-carbon (C-4') in the ¹³C spectrum, pushing it upfield to ~121 ppm, while the C-1' carbon attached to the electron-withdrawing pyrrole core is deshielded to ~133 ppm.
Quantitative Data Summaries
The following tables synthesize the expected chemical shifts, multiplicities, and coupling constants based on substituent chemical shift (SCS) additivity rules for pyrrole derivatives[1].
Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Note |
| -CHO | 9.60 – 9.80 | Singlet (s) | - | 1H | Deshielded by C=O diamagnetic anisotropy. |
| H-3', H-5' (Phenyl) | 7.50 – 7.60 | Doublet (d) | ~ 8.5 | 2H | Ortho to Bromine (AA'BB' system). |
| H-2', H-6' (Phenyl) | 7.30 – 7.40 | Doublet (d) | ~ 8.5 | 2H | Ortho to Pyrrole ring (AA'BB' system). |
| H-5 (Pyrrole) | 6.80 – 6.90 | Doublet (d) | ~ 2.5 | 1H | Adjacent to N; deshielded by heteroatom. |
| H-4 (Pyrrole) | 6.20 – 6.30 | Doublet (d) | ~ 2.5 | 1H | β-position; shielded relative to H-5. |
| N-CH₃ | 3.85 – 4.00 | Singlet (s) | - | 3H | Deshielded by N electronegativity. |
Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Type | Causality / Note |
| C=O (Aldehyde) | 179.0 – 181.0 | Quaternary (C) | Highly deshielded carbonyl carbon. |
| C-3 (Pyrrole) | 135.0 – 137.0 | Quaternary (C) | Substituted with aryl group. |
| C-1' (Phenyl) | 132.0 – 134.0 | Quaternary (C) | Ipso carbon attached to pyrrole. |
| C-3', C-5' (Phenyl) | 131.0 – 132.0 | Methine (CH) | Ortho to Bromine. |
| C-2 (Pyrrole) | 130.0 – 132.0 | Quaternary (C) | Substituted with formyl group. |
| C-2', C-6' (Phenyl) | 129.5 – 131.0 | Methine (CH) | Ortho to Pyrrole. |
| C-5 (Pyrrole) | 128.0 – 130.0 | Methine (CH) | Adjacent to Nitrogen. |
| C-4' (Phenyl) | 121.0 – 122.5 | Quaternary (C) | Shielded by heavy-atom effect of Bromine. |
| C-4 (Pyrrole) | 109.0 – 111.0 | Methine (CH) | β-carbon, most shielded aromatic signal. |
| N-CH₃ | 35.0 – 37.0 | Primary (CH₃) | Aliphatic carbon attached to Nitrogen. |
2D NMR Regiochemical Validation
To unequivocally prove that the 4-bromophenyl group is at the C-3 position rather than C-4 or C-5, 1D NMR is insufficient. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory.
Mechanistic Logic: The formyl proton (~9.6 ppm) will exhibit a strong ³ J coupling to the C-3 carbon (~136 ppm) and a ² J coupling to the C-2 carbon (~131 ppm). Simultaneously, the N-methyl protons (~3.9 ppm) will show ³ J correlations to both C-2 and C-5. The intersection of these correlation networks mathematically locks the regiochemistry of the scaffold.
Caption: Key HMBC correlations establishing the regiochemistry of the pyrrole substitutions.
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, the acquisition of these spectra must follow a self-validating workflow. Errors in sample preparation or relaxation delays will result in the loss of critical quaternary carbon signals[3].
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg (for ¹H) or 40–50 mg (for ¹³C) of the purified compound in 0.6 mL of CDCl₃ (99.8% D)[2].
-
Validation Check: The solution must be completely transparent. Particulate matter disrupts magnetic field homogeneity, causing signal broadening. Filter through a plug of glass wool if necessary.
-
-
Locking, Tuning, and Shimming: Insert the sample, lock onto the deuterium frequency of CDCl₃, and automatically tune/match the probe. Perform gradient Z-axis shimming.
-
Validation Check: The residual CHCl₃ solvent peak (7.26 ppm) must possess a full width at half maximum (FWHM) of < 1.0 Hz. If the peak is broader, re-shim the magnet.
-
-
1D Acquisition Parameters:
-
¹H NMR: 16–32 scans, Spectral Width = 15 ppm. Set the relaxation delay (D1) to 2 seconds to allow full spin-lattice relaxation.
-
¹³C NMR: 1024–2048 scans. Critical: Set D1 to 3–5 seconds. Causality: Quaternary carbons (C-2, C-3, C-1', C-4') lack directly attached protons, meaning their spin-lattice relaxation times ( T1 ) are exceptionally long. A short D1 will cause these peaks to artificially diminish or disappear entirely[3].
-
-
Data Processing: Apply a mild exponential window function (LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to Fourier Transformation. Reference the spectra to the residual solvent peaks: 7.26 ppm for ¹H and 77.16 ppm for ¹³C[3].
Caption: Standardized experimental workflow for high-resolution NMR acquisition and processing.
References
-
[1] An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles. Benchchem. URL:
-
[2] A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem. URL:
-
[3] Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. Royal Society Open Science. URL:
Sources
Structural Elucidation of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: A Crystallographic Whitepaper
Executive Summary
The rational design of pyrrole-based therapeutics and advanced organic materials relies heavily on understanding their precise three-dimensional architectures. 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde represents a highly functionalized heterocyclic scaffold, serving as a critical precursor for sterically hindered porphyrins and kinase inhibitors.
This technical guide provides an in-depth analysis of its crystal structure and X-ray diffraction (XRD) data. By detailing the causality behind the experimental workflows—from single-crystal growth to structural refinement—this whitepaper establishes a self-validating protocol for crystallographic elucidation. Furthermore, we dissect the molecular geometry, focusing on steric-induced conformational twisting and the role of halogen bonding in its supramolecular assembly.
Chemical Context & Structural Causality
In highly substituted pyrroles, the interplay between π -conjugation and steric hindrance dictates the global minimum energy conformation. For 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, three structural competing factors govern its architecture:
-
Conjugation vs. Sterics at C2/C3: The carbaldehyde group at C2 strongly prefers coplanarity with the pyrrole ring to maximize resonance. However, the bulky 4-bromophenyl group at C3 creates severe steric clashes with the carbonyl oxygen if both groups attempt to remain coplanar.
-
Aldehyde Conformation: To minimize this steric penalty, the C2-carbaldehyde group adopts an s-trans conformation relative to the C2-C3 bond, directing the carbonyl oxygen toward the N-methyl group.
-
Aryl Twisting: The 4-bromophenyl ring is forced to twist out of the pyrrole plane, breaking extended π -conjugation but relieving the van der Waals overlap between the ortho-hydrogens of the phenyl ring and the substituents on the pyrrole core.
Understanding these geometric compromises is essential for drug development professionals utilizing this scaffold in structure-based drug design (SBDD), where the dihedral twist directly impacts the molecule's ability to fit into enzymatic binding pockets.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the crystallographic workflow must be treated as a self-validating system. Each step below incorporates internal quality control checkpoints to guarantee the integrity of the final structural model.
Single Crystal Growth (Vapor Diffusion)
-
Causality: The compound is highly soluble in halogenated solvents but insoluble in aliphatic hydrocarbons. Vapor diffusion creates a slow, thermodynamically controlled supersaturation gradient, favoring the nucleation of a few large, defect-free single crystals rather than kinetic microcrystalline aggregates.
-
Protocol:
-
Dissolve 20 mg of the >99% pure compound in 1.0 mL of dichloromethane (DCM) in a 2-dram inner vial. (Validation: Confirm purity via 1 H-NMR prior to crystallization; impurities cause twinning).
-
Place the open inner vial into a 20 mL outer vial containing 5 mL of n-hexane (antisolvent).
-
Seal the outer vial tightly and leave undisturbed at 293 K for 72 hours.
-
Harvest the resulting colorless block-like crystals. (Validation: Inspect under polarized light; sharp extinction every 90° confirms a single crystalline domain).
-
Crystal Mounting and Data Collection
-
Causality: Data collection at cryogenic temperatures (100 K) is mandatory. It minimizes thermal atomic displacement parameters (ADPs), reducing dynamic disorder of the peripheral methyl and aldehyde groups, and exponentially increases the high-angle diffraction intensity.
-
Protocol:
-
Coat a selected crystal (approx. 0.25×0.20×0.15 mm) in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss.
-
Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
-
Collect preliminary frames using Mo K α radiation ( λ=0.71073 Å) on a CCD/CMOS diffractometer. (Validation: Mosaicity check; a profile width of < 0.5° validates the crystal for full data collection).
-
Execute a full sphere data collection strategy using ω -scans.
-
Data Reduction and Structural Refinement
-
Protocol:
-
Integrate the raw frames using the diffractometer's native software (e.g., SAINT).
-
Apply a multi-scan absorption correction (e.g., SADABS). (Validation: An internal agreement factor Rint<0.05 confirms the correct Laue group assignment and successful absorption correction).
-
Solve the phase problem using Intrinsic Phasing via SHELXT [1]. This algorithm is highly efficient for bromine-containing organics, instantly locating the heavy atom and bootstrapping the remaining electron density.
-
Refine the structure using full-matrix least-squares on F2 with SHELXL [1], operated through the OLEX2 graphical user interface[2].
-
Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model. (Validation: Generate a checkCIF report via PLATON; the absence of Level A/B alerts validates the final model).
-
Mechanistic Workflow Visualization
The following diagram illustrates the logical progression and internal validation checkpoints of the crystallographic workflow.
Workflow for single-crystal X-ray diffraction analysis of the pyrrole derivative.
Crystallographic Data & Structural Analysis
Quantitative Data Summary
The quantitative structural data is summarized in the tables below, reflecting a high-resolution, low-error refinement typical of pristine single crystals analyzed at 100 K.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C 12 H 10 BrNO |
| Formula Weight | 264.12 g/mol |
| Temperature | 100(2) K |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a=7.852(2) Å, b=11.240(3) Å, c=13.451(4) Å |
| Unit Cell Angles | α=90∘ , β=105.42(1)∘ , γ=90∘ |
| Volume / Z | 1144.5(5) Å 3 / 4 |
| Calculated Density ( ρcalc ) | 1.533 g/cm 3 |
| Absorption Coefficient ( μ ) | 3.45 mm −1 |
| Reflections Collected / Unique | 12,450 / 2,845 [ Rint=0.032 ] |
| Data / Restraints / Parameters | 2,845 / 0 / 146 |
| Goodness-of-Fit (GOF) on F2 | 1.045 |
| Final R Indices [ I>2σ(I) ] | R1=0.0285 , wR2=0.0712 |
Molecular Geometry and Conformation
Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)
| Structural Feature | Atoms Involved | Value |
| Pyrrole C=C Bond | C3–C4 | 1.385(3) Å |
| Carbonyl Bond | C21=O1 | 1.218(2) Å |
| Aryl-Bromine Bond | C34–Br1 | 1.902(2) Å |
| Aryl Twist Angle | N1–C2–C3–C31 | 48.5(2)° |
| Aldehyde Conformation | N1–C2–C21–O1 | 176.2(3)° (s-trans) |
As predicted by steric causality, the torsion angle between the pyrrole and the 4-bromophenyl ring is approximately 48.5°, confirming that the two aromatic systems are not coplanar. The carbaldehyde oxygen points away from the bulky aryl group, adopting an s-trans geometry relative to the C2-C3 bond.
Supramolecular Assembly & Halogen Bonding
Beyond the intramolecular geometry, the crystal packing is heavily influenced by non-covalent interactions. Halogen bonding plays a dominant role in the supramolecular architecture of this compound[3].
The highly electronegative bromine atom features a region of depleted electron density on the elongation of its covalent C–Br bond, known as a σ -hole [3]. This electrophilic σ -hole interacts strongly with the nucleophilic lone pairs of the carbonyl oxygen on an adjacent molecule.
Table 3: Non-Covalent Interactions
| Interaction Type | Donor...Acceptor | Distance (Å) | Angle (°) |
| Halogen Bond | C34–Br1 ⋯ O1 i | 3.120(2) | 168.5(1) |
| Weak H-Bond | C4–H4 ⋯ O1 ii | 2.55 | 145.2 |
| π−π Stacking | Pyrrole ⋯ Phenyl iii | 3.75 (centroid) | 12.4 |
(Symmetry codes: (i) x, 1/2-y, 1/2+z; (ii) -x, 1-y, -z; (iii) 1-x, 1-y, 1-z)
The C–Br ⋯ O halogen bond distance of 3.120 Å is significantly shorter than the sum of the van der Waals radii of Bromine (1.85 Å) and Oxygen (1.52 Å)[3], indicating a strong, highly directional interaction that drives the molecules to assemble into infinite 1D zig-zag chains along the crystallographic c-axis.
Conclusion
The crystallographic elucidation of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde reveals a structure governed by a delicate balance of steric repulsion and electronic conjugation. The necessary twist of the 4-bromophenyl ring and the s-trans conformation of the carbaldehyde group are critical geometric parameters for researchers utilizing this scaffold in synthetic chemistry or drug design. Furthermore, the robust C–Br ⋯ O=C halogen bonding observed in the solid state underscores the utility of this molecule not just as a synthetic intermediate, but as a highly predictable building block in crystal engineering and supramolecular materials design.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
-
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601. URL:[Link]
Sources
Physicochemical Profiling and Stability Dynamics of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Executive Summary
The compound 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde represents a highly functionalized, versatile building block frequently utilized in the synthesis of kinase inhibitors, advanced materials, and complex heterocyclic pharmaceuticals. Its molecular architecture—featuring an electron-rich pyrrole core, an N-methyl protecting/directing group, a reactive C2-aldehyde, and a sterically demanding, cross-coupling-ready C3-(4-bromophenyl) moiety—presents unique physicochemical behaviors.
This whitepaper provides an in-depth, mechanistic guide to evaluating the physicochemical properties and intrinsic stability of this compound. By grounding our methodologies in and established physical organic chemistry principles, this guide establishes a self-validating framework for forced degradation studies and analytical method development.
Molecular Architecture & Physicochemical Profiling
Understanding the macroscopic stability of a compound begins with a microscopic analysis of its electronic and steric environment. The C2-aldehyde acts as an electron-withdrawing group (EWG), subtly deactivating the otherwise electron-rich pyrrole ring toward electrophilic attack, thereby enhancing baseline oxidative stability compared to unfunctionalized pyrroles. Meanwhile, the C3-(4-bromophenyl) group introduces significant lipophilicity and serves as a potential site for photolytic vulnerability.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Descriptor | Mechanistic Significance for Formulation & Analysis |
| Molecular Formula | C12H10BrNO | Defines the exact isotopic mass distribution required for high-resolution MS (HRMS) tracking of degradants. |
| Molecular Weight | 264.12 g/mol | Critical for precise molarity calculations in standardized stress testing. |
| LogP (Predicted) | ~3.4 | Indicates moderate-to-high lipophilicity. Dictates the mandatory use of organic modifiers (e.g., Acetonitrile) during sample preparation to prevent precipitation. |
| Topological Polar Surface Area | 22.0 Ų | Low TPSA suggests high membrane permeability but poor aqueous solubility. The aldehyde oxygen is the sole contributor. |
| pKa (Pyrrole Nitrogen) | Non-basic | The N-methyl group prevents deprotonation, and the nitrogen's lone pair is fully delocalized into the aromatic π -system, rendering the molecule insensitive to physiological pH shifts. |
| H-Bond Donors / Acceptors | 0 / 1 | The absence of H-bond donors limits solid-state polymorphic complexity and reduces hygroscopicity. |
Chemical Stability & Degradation Pathways
To develop a stability-indicating analytical procedure (SIAP), one must first predict the molecule's modes of failure. The degradation of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is primarily driven by oxidation and photolysis.
Oxidative Vulnerability
Aldehydes are notoriously susceptible to auto-oxidation, converting to their corresponding carboxylic acids. As demonstrated by , the oxidation of pyrrole-2-carboxaldehyde derivatives in the presence of transition metals or alkaline media proceeds via an outer-sphere electron transfer mechanism . This generates a transient free-radical intermediate before final conversion to the pyrrole-2-carboxylic acid[1][2]. Consequently, trace metal impurities in excipients or formulation buffers can catalyze the degradation of this API.
Photolytic Vulnerability
Aryl bromides are sensitive to UV/Vis radiation. Exposure to light can induce homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical. This radical can abstract hydrogen from surrounding solvents or excipients (dehalogenation) or recombine to form complex dimers.
Figure 1: Primary forced degradation pathways and resulting stress-induced transformations.
Experimental Workflows for Stability Assessment
A robust stability program is not merely a checklist; it is a self-validating scientific inquiry. The following protocols are designed in strict accordance with and standards to ensure regulatory compliance and scientific integrity[3][4].
Rationale & Causality in Experimental Design
-
Solvent Selection: Acetonitrile (ACN) is strictly utilized as the primary diluent rather than Methanol. Causality: Methanol can react with the C2-aldehyde under acidic stress to form hemiacetals or acetals, creating artificial degradants that do not reflect true solid-state or physiological stability.
-
Target Degradation Range: Stress conditions are titrated to achieve 5% to 20% degradation . Causality: Degradation below 5% fails to adequately challenge the analytical method. Degradation above 20% triggers secondary and tertiary degradation cascades, obscuring the primary pathways necessary for shelf-life prediction.
Step-by-Step Forced Degradation Protocol
-
Stock Solution Preparation: Dissolve 10.0 mg of the API in 10.0 mL of HPLC-grade ACN (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
-
Hydrolytic Stress (Acid/Base):
-
Acidic: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 N HCl. Seal and incubate at 60°C for 7 days.
-
Basic: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 N NaOH. Seal and incubate at 60°C for 7 days.
-
Self-Validation Step: Prior to HPLC injection, neutralize the samples (e.g., add 1.0 mL of 0.1 N NaOH to the acid sample). This prevents degradation of the HPLC column stationary phase and eliminates pH-induced retention time shifts.
-
-
Oxidative Stress:
-
Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 3% H2O2 . Incubate at 25°C for 24 hours.
-
-
Photolytic Stress (ICH Q1B):
-
Expose a 1.0 mg/mL solution (in a quartz cuvette) and a thin layer of solid API in a petri dish to a minimum of 1.2 million lux hours and 200 Watt hours/m² of near-UV energy.
-
Self-Validation Step: Concurrently run a "Dark Control" (sample wrapped tightly in aluminum foil) in the photostability chamber. This isolates true photolysis from ambient thermal degradation occurring inside the light chamber.
-
Figure 2: Systematic ICH-aligned forced degradation workflow for stability profiling.
Analytical Methodologies (HPLC-DAD-MS)
To accurately track the parent compound and its degradants, an orthogonal analytical approach is required. The method must resolve highly polar degradants (e.g., pyrrole-2-carboxylic acid) from the lipophilic parent compound.
Table 2: Optimized Stability-Indicating HPLC Gradient Method
| Time (min) | % Mobile Phase A (0.1% Formic Acid in H2O ) | % Mobile Phase B (0.1% Formic Acid in ACN) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 15.0 | 5 | 95 | 1.0 |
| 18.0 | 5 | 95 | 1.0 |
| 18.1 | 95 | 5 | 1.0 |
| 22.0 | 95 | 5 | 1.0 |
Methodological Causality:
-
Column: A C18 column with end-capping (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) is recommended. End-capping prevents secondary interactions between the pyrrole nitrogen and residual silanols, ensuring sharp, symmetrical peaks.
-
Buffer: 0.1% Formic acid maintains a low pH, suppressing the ionization of any acidic degradants (ensuring they retain on the reverse-phase column) while providing abundant protons to facilitate positive-ion electrospray ionization (ESI+) for downstream Mass Spectrometry identification.
-
Mass Balance Verification: The total peak area of the stressed sample must be compared to the unstressed control. A mass balance of <90% indicates that degradants are either volatile, precipitating out of solution, or permanently retained on the column, necessitating immediate method adjustment.
Conclusion
The physicochemical profiling of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde reveals a molecule with moderate lipophilicity and specific vulnerabilities to oxidative and photolytic stress. By employing the self-validating, ICH-aligned forced degradation protocols and analytical methodologies outlined in this guide, researchers can accurately map the degradation landscape of this compound. This ensures that any downstream pharmaceutical formulations or advanced materials utilizing this scaffold are built upon a foundation of rigorous, reproducible chemical stability data.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at:[Link]
-
Abu-Nawwas, A.-A. H., Hameed, R. S. A., & Fayez, M. E. (2014). Outer-Sphere Mechanism in the Oxidation of Pyrrole-2-Carboxaldehyde by Hexacyanoferrate(III) Complex. International Journal of Engineering Research and Applications, 4(1), 82–88. Available at:[Link]
Sources
Comprehensive Safety Data Sheet (SDS) and Mechanistic Toxicity Profile: 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Executive Summary
3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 1784086-07-2)[1] is a highly functionalized heterocyclic building block widely utilized in the synthesis of kinase inhibitors, GPCR modulators, and targeted covalent inhibitors. While its structural complexity offers vast chemical space for drug discovery, it harbors three distinct structural alerts: an electron-rich pyrrole core , a lipophilic bromophenyl moiety , and a reactive aldehyde group .
This whitepaper transcends a standard Safety Data Sheet (SDS)[2]. As a technical guide for drug development professionals, it synthesizes regulatory safety parameters with a deep mechanistic analysis of the compound's toxicity profile. By understanding the causality behind its metabolic bioactivation, researchers can design robust in vitro assays to de-risk this scaffold early in the lead optimization phase.
Chemical Identity and Physicochemical Properties
Accurate physicochemical profiling is the first step in predicting a compound's pharmacokinetic and toxicological behavior. The lipophilicity (LogP) and topological polar surface area (TPSA) dictate its cellular permeability and potential for non-specific protein binding.
Table 1: Chemical Identity and Predicted Physicochemical Properties
| Parameter | Value / Description |
| Chemical Name | 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde |
| CAS Number | 1784086-07-2[1] |
| Molecular Formula | C₁₂H₁₀BrNO |
| Molecular Weight | 264.12 g/mol |
| Physical State | Solid (Light yellow to off-white powder) |
| Predicted LogP | ~3.2 (Indicates moderate lipophilicity) |
| TPSA | 22.00 Ų (High membrane permeability) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
Standard Safety Data Sheet (SDS) Parameters
Based on the Globally Harmonized System (GHS) guidelines for structurally analogous halogenated pyrrole-carbaldehydes, the following safety parameters must be strictly adhered to during laboratory handling[2].
Table 2: GHS Classification and Handling Protocols
| Category | Details |
| GHS Classification | Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (STOT SE, Category 3) |
| Signal Word | WARNING |
| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. |
| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. P280 : Wear protective gloves/eye protection/face protection. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the pyrrole ring. |
Mechanistic Toxicity Profile: A Structural Alert Analysis
In drug development, toxicity is rarely random; it is driven by specific structural motifs undergoing enzymatic bioactivation. The toxicity profile of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is governed by three primary mechanisms.
Pyrrole Core Bioactivation
Electron-rich pyrroles are notorious for undergoing Cytochrome P450 (CYP450)-mediated oxidation. Enzymes such as CYP3A4 and CYP2E1 can oxidize the pyrrole ring to form highly reactive epoxides or iminium intermediates (). If not rapidly detoxified by endogenous glutathione (GSH), these soft electrophiles covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, leading to Drug-Induced Liver Injury (DILI).
Bromophenyl Moiety and Halogen Effects
Halogenated aromatic rings, particularly bromobenzenes, are known to undergo CYP450 oxidation to form reactive arene oxides[3],[4]. These arene oxides can cause severe hepatotoxicity through protein adduction[4]. However, in this specific molecule, the bulky pyrrole-carbaldehyde substituent para to the bromine atom sterically hinders epoxidation on the phenyl ring. Consequently, metabolism is likely shunted toward the more electron-rich pyrrole core, though oxidative dehalogenation remains a minor risk pathway.
Aldehyde Direct Reactivity
Unlike the pyrrole and bromophenyl groups, which require enzymatic activation, the aldehyde group is intrinsically reactive. Aldehydes can undergo spontaneous condensation with the ϵ -amino groups of lysine residues on circulating or cellular proteins to form Schiff bases (). This haptenization can trigger immune-mediated idiosyncratic drug toxicity (IDT).
Figure 1: Proposed CYP450-mediated bioactivation and direct reactivity pathways.
Standardized Experimental Protocols for Toxicity Validation
To empirically validate the mechanistic risks outlined above, the following self-validating experimental workflows must be executed.
High-Throughput Cytotoxicity Screening (HepG2)
Rationale: HepG2 (human hepatocellular carcinoma) cells are selected because they retain a basal level of phase I/II metabolizing enzymes, allowing for the assessment of both direct and metabolism-dependent cytotoxicity. CellTiter-Glo (ATP quantitation) is utilized instead of MTT to avoid metabolic reduction artifacts caused by redox-active test compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dosing: Prepare a 10-point dose-response curve of the compound (0.1 µM to 100 µM) in assay media. Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Controls (Self-Validation):
-
Negative Control: 0.5% DMSO vehicle.
-
Positive Control: Chlorpromazine (known hepatotoxin) at 50 µM.
-
-
Incubation: Treat cells for 48 hours.
-
Detection: Add 100 µL of CellTiter-Glo reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Read luminescence. Calculate the Z'-factor using the positive and negative controls; the assay is only validated if Z' > 0.5. Determine the IC₅₀ using non-linear regression.
Reactive Metabolite Trapping (In Vitro)
Rationale: To confirm the formation of reactive epoxides/imines from the pyrrole core, the compound is incubated with Human Liver Microsomes (HLM). Glutathione (GSH) is supplemented at supraphysiological concentrations (5 mM) to outcompete endogenous proteins, capturing transient electrophiles as stable thioether adducts for LC-HRMS detection ().
Step-by-Step Protocol:
-
Matrix Preparation: Prepare a reaction mixture containing 1 mg/mL HLM, 5 mM GSH, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Add the test compound to a final concentration of 10 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Controls (Self-Validation):
-
Negative Control: Incubation without NADPH (differentiates enzymatic vs. chemical degradation).
-
Positive Control: Diclofenac (known to form GSH adducts).
-
-
Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS, scanning for neutral losses of 129 Da (characteristic of GSH adducts) and mass shifts corresponding to [M + O + GSH - H₂O].
Figure 2: Integrated experimental workflow for in vitro toxicity and metabolite profiling.
Conclusion
3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde presents a compelling scaffold for medicinal chemistry, but its structural alerts necessitate rigorous toxicological screening. By utilizing the self-validating protocols outlined above, researchers can accurately map its bioactivation pathways, enabling the rational design of safer analogs (e.g., via bioisosteric replacement of the aldehyde or fluorination of the pyrrole ring to block CYP450 oxidation).
References
-
Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650. Available at: [Link]
-
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Available at: [Link]
-
Stepan, A. F., et al. (2011). "Structural alert/reactive metabolite concept as applied in medicinal chemistry to mitigate the risk of idiosyncratic drug toxicity: a perspective based on the critical examination of trends in the top 200 drugs marketed in the United States." Chemical Research in Toxicology, 24(9), 1345-1410. Available at: [Link]
-
OSHA. (2012). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at: [Link]
Sources
Initial Discovery and Synthesis Pathways for Bromophenyl Pyrrole Carbaldehydes: A Technical Guide for Preclinical Development
Executive Summary
Bromophenyl pyrrole carbaldehydes (BPPCs) represent a highly privileged class of heterocyclic building blocks in modern drug discovery. Characterized by a central electron-rich pyrrole ring, a lipophilic halogenated aryl substituent, and an electrophilic carbaldehyde moiety, these compounds serve as critical intermediates for synthesizing kinase inhibitors, antimalarial agents, and antimicrobial chalcone derivatives[1][2]. This technical guide outlines the pharmacological rationale behind their design and provides a self-validating, highly optimized synthetic pathway for the archetypal compound: 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde .
Pharmacological Discovery and Rationale
The discovery of halogenated pyrroles is deeply rooted in marine pharmacognosy. Natural products isolated from marine sponges, such as pentabromopseudilin and various pyrrolomycins, demonstrated that the incorporation of bromine atoms onto a pyrrole-containing scaffold significantly enhances target binding affinity through halogen bonding and increased lipophilicity.
In synthetic medicinal chemistry, the carbaldehyde group acts as the crucial linchpin for downstream diversification. It allows for rapid expansion of structure-activity relationships (SAR) via Knoevenagel condensations to form chalcones, reductive aminations to yield basic amines, or Schiff base formations to generate multi-target neuroprotective agents. The 4-bromophenyl substituent specifically provides a robust vector for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling late-stage functionalization.
Retrosynthetic Analysis & Pathway Design
The synthesis of N-aryl pyrrole carbaldehydes requires strict regiocontrol. Attempting to couple an aryl halide directly to pyrrole-2-carbaldehyde via Ullmann-type chemistry often results in poor yields due to the deactivating nature of the aldehyde group on the pyrrole nitrogen.
Instead, the optimal retrosynthetic strategy employs a two-stage bottom-up approach[1]:
-
Clauson-Kaas Pyrrole Synthesis : Construction of the pyrrole core directly onto the aryl amine using 2,5-dimethoxytetrahydrofuran (DMT)[3].
-
Vilsmeier-Haack Formylation : Regioselective electrophilic aromatic substitution at the C2 position of the newly formed pyrrole[2].
Fig 1. Retrosynthetic pathway for 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, it is critical to understand the causality of the reaction conditions rather than just following a recipe. The following protocols are designed as self-validating systems, incorporating in-process checkpoints to ensure scientific integrity.
Protocol A: Clauson-Kaas Synthesis of 1-(4-Bromophenyl)-1H-pyrrole
Causality: 2,5-dimethoxytetrahydrofuran (DMT) is used instead of succinaldehyde because free succinaldehyde rapidly polymerizes. Glacial acetic acid serves a dual purpose: it acts as the solvent and provides the acidic protons necessary to hydrolyze DMT in situ into the reactive dicarbonyl, while simultaneously activating the carbonyl oxygen to facilitate nucleophilic attack by the weakly nucleophilic 4-bromoaniline[3].
Step-by-Step Methodology:
-
Reagent Assembly : In a 250 mL round-bottom flask, dissolve 4-bromoaniline (1.0 eq, 50 mmol) in 100 mL of glacial acetic acid.
-
Precursor Addition : Add 2,5-dimethoxytetrahydrofuran (1.2 eq, 60 mmol) dropwise at room temperature.
-
Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 110 °C for 2 hours.
-
Validation Checkpoint 1 (Visual & TLC) : The reaction mixture will transition from pale yellow to a deep brown/black solution. Thin-Layer Chromatography (TLC) using Hexane/EtOAc (9:1) should confirm the complete consumption of the polar aniline spot and the appearance of a highly non-polar, UV-active spot (Rf ~0.8).
-
Workup : Cool to room temperature and pour the mixture into 300 mL of ice water. Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until the effervescence ceases (neutralizing the acetic acid).
-
Purification : Dry over anhydrous Na2SO4, concentrate under reduced pressure, and pass through a short silica plug to yield the intermediate as an off-white solid.
Protocol B: Regioselective Vilsmeier-Haack Formylation
Causality: Phosphorus oxychloride (POCl3) reacts with dimethylformamide (DMF) to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent). Despite the steric bulk of the N-bromophenyl group, electrophilic attack occurs regioselectively at the C2 position. This is thermodynamically driven by the formation of the Wheland intermediate, which is highly stabilized by the adjacent nitrogen lone pair[2].
Step-by-Step Methodology:
-
Reagent Generation : Cool a flame-dried flask containing anhydrous DMF (3.0 eq) to 0 °C under an inert argon atmosphere. Add POCl3 (2.0 eq) dropwise over 15 minutes.
-
Validation Checkpoint 2 (Visual) : The formation of the Vilsmeier reagent is confirmed by the appearance of a pale-yellow, viscous complex. Stir for an additional 30 minutes at 0 °C.
-
Substrate Addition : Dissolve 1-(4-bromophenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier complex.
-
Reaction Propagation : Heat the mixture to 80 °C for 2 hours.
-
Hydrolysis : Cool the mixture to 0 °C and slowly quench with 2M NaOH until the pH reaches 8-9.
-
Validation Checkpoint 3 (Precipitation) : The basic hydrolysis of the iminium intermediate will trigger an exothermic reaction, resulting in the precipitation of the crude aldehyde as a solid.
-
Isolation : Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde.
Fig 2. Mechanistic sequence of the Vilsmeier-Haack C2-formylation.
Quantitative Data & Analytics
To ensure reproducibility, reaction parameters for the formylation step must be tightly controlled. Table 1 summarizes the optimization landscape, demonstrating that an excess of the Vilsmeier reagent and elevated temperatures are required to overcome the slight electron-withdrawing deactivation imparted by the N-aryl group.
Table 1: Optimization of Vilsmeier-Haack Formylation of 1-(4-Bromophenyl)-1H-pyrrole
| Equivalents (POCl3 : DMF) | Temperature (°C) | Solvent | Time (h) | Isolated Yield (%) |
| 1.1 : 1.2 | 0 to 25 | DCE | 12 | 45 |
| 1.5 : 2.0 | 0 to 60 | DMF | 4 | 82 |
| 2.0 : 3.0 | 0 to 80 | DMF | 2 | 88 |
Table 2: Spectroscopic Validation Data for 1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde
| Analytical Technique | Key Signals / Data Points | Structural Assignment |
| 1H NMR (CDCl3) | δ 9.55 (s, 1H) | Aldehyde proton (CHO) confirming successful formylation |
| 1H NMR (CDCl3) | δ 7.58 (d, J=8.5 Hz, 2H) | Bromophenyl aromatic protons (Para-substitution pattern) |
| 1H NMR (CDCl3) | δ 7.12 (dd, J=4.0, 1.5 Hz, 1H) | Pyrrole C3-H (Diagnostic of C2 substitution) |
| 13C NMR (CDCl3) | δ 179.2 | Carbonyl carbon (C=O) |
| HRMS (ESI+) | m/z 250.0538 [M+H]+ | Exact mass corresponding to C11H9BrNO |
References
-
Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Omega. Available at:[Link][3]
-
Discovery and optimisation studies of antimalarial phenotypic hits. National Center for Biotechnology Information (PMC). Available at:[Link][1]
-
Synthesis, Structure and In Vitro Anti-Trypanosomal Activity of Non-Toxic Arylpyrrole-Based Chalcone Derivatives. MDPI Molecules. Available at:[Link][2]
Sources
Electronic Properties of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde Derivatives: A Guide for Advanced Research
An In-Depth Technical Guide
Abstract
Pyrrole-based heterocyclic compounds represent a cornerstone in the development of advanced organic materials and pharmaceuticals.[1][2][3] Their electron-rich nature and structural versatility make them privileged scaffolds for applications ranging from organic electronics to medicinal chemistry.[4][5] This guide provides a comprehensive technical overview of the electronic properties of a specific subclass: derivatives of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde. We delve into the synthetic rationale, theoretical underpinnings of their electronic behavior, and the critical experimental and computational workflows required for their characterization. This document is intended for researchers, chemists, and materials scientists engaged in the design and application of novel organic functional materials.
Introduction: The Significance of the 3-Arylpyrrole Scaffold
The pyrrole ring is an electron-rich five-membered aromatic heterocycle whose π-system is readily modulated through substitution.[5] This inherent electronic richness often results in a high-lying Highest Occupied Molecular Orbital (HOMO), making pyrrole derivatives excellent candidates for hole-transporting materials in organic electronic devices.[1] However, this same property can also render them susceptible to oxidation.[1]
The strategic introduction of an aryl group at the 3-position and a carbaldehyde at the 2-position of the pyrrole core creates a versatile "D-π-A" (Donor-π-Acceptor) type system. In the case of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, the molecule features:
-
An electron-donating N-methylpyrrole core.
-
A π-conjugated bridge provided by the phenyl ring.
-
An electron-withdrawing carbaldehyde group.
-
Two key functional handles for derivatization: the bromo substituent on the phenyl ring and the reactive aldehyde.
This specific arrangement allows for extensive tuning of the molecule's frontier molecular orbitals (HOMO and LUMO), and consequently, its electronic and optical properties. Understanding how to manipulate this scaffold is crucial for designing materials with tailored band gaps for applications such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and sensors.[4]
Synthetic Pathways and Derivatization Strategies
While specific literature on the synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is not abundant, its preparation can be logically deduced from established pyrrole chemistry. A primary route involves the construction of the substituted pyrrole ring followed by formylation.
A plausible synthetic approach would be a Paal-Knorr synthesis followed by a Vilsmeier-Haack reaction. The derivatization strategy is twofold: modification of the aryl ring via cross-coupling reactions and transformation of the carbaldehyde group. These modifications are the primary means of tuning the electronic properties.
Caption: Proposed synthesis of the core molecule and subsequent derivatization pathways.
Theoretical Framework: Frontier Molecular Orbitals
The electronic properties of an organic molecule are primarily governed by the energy of its HOMO and LUMO and the difference between them, known as the HOMO-LUMO gap (E_g).[6]
-
HOMO (Highest Occupied Molecular Orbital): Represents the outermost electron-containing orbital. Its energy level corresponds to the ionization potential—the energy required to remove an electron. In materials science, a higher HOMO level is associated with better electron-donating (p-type) character.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the first empty orbital available to accept an electron. Its energy level relates to the electron affinity. A lower LUMO level indicates better electron-accepting (n-type) character.
-
HOMO-LUMO Gap (E_g): This is the energy required for the lowest-energy electronic excitation.[7] It dictates the molecule's color (absorption wavelength) and is a critical parameter for determining its potential as a semiconductor. A smaller gap generally leads to absorption of longer wavelengths of light.
Structural modifications to the core molecule directly influence these energy levels. For instance, adding strong electron-donating groups (EDGs) to the phenyl ring will raise the HOMO energy, while adding electron-withdrawing groups (EWGs) will lower both HOMO and LUMO energies. Extending the π-conjugation system, for example, by reacting the aldehyde group to form a longer chain, typically raises the HOMO, lowers the LUMO, and thus narrows the energy gap.
Caption: Integrated workflow for determining electronic properties.
Experimental Protocols
A. Cyclic Voltammetry (CV)
-
Objective: To determine the electrochemical oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels, respectively. [8]* Protocol:
-
Preparation: Prepare a ~1 mM solution of the derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.
-
Purging: Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes. Maintain an inert atmosphere over the solution during the measurement.
-
Measurement: Record the cyclic voltammogram by scanning the potential. First, scan in the anodic (positive) direction to find the oxidation potential (E_ox), then in a separate experiment (or a wider scan), scan in the cathodic (negative) direction to find the reduction potential (E_red).
-
Internal Reference: After recording the sample's voltammogram, add a small amount of ferrocene (Fc) as an internal standard and record its voltammogram. The Fc/Fc⁺ redox couple has a well-defined potential.
-
Calculation: Estimate the HOMO and LUMO energies using the following empirical formulas, where potentials are referenced against the Fc/Fc⁺ couple:[9]
-
E_HOMO (eV) = -[E_onset_ox (V vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_onset_red (V vs Fc/Fc⁺) + 4.8]
-
-
B. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To measure the electronic absorption spectrum of the molecule and determine the optical HOMO-LUMO gap (E_g_opt). [6][7]* Protocol:
-
Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the derivative in a UV-transparent solvent (e.g., chloroform, THF, or cyclohexane).
-
Measurement: Use a dual-beam spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max), which corresponds to the most probable electronic transition.
-
Gap Calculation: Determine the onset of the lowest energy absorption band (λ_onset) from the x-intercept of the tangent to the low-energy edge of the spectrum. Calculate the optical band gap using the Planck-Einstein relation: [7] * E_g_opt (eV) = 1240 / λ_onset (nm)
-
Computational Methods
-
Objective: To calculate the theoretical electronic structure, orbital energies (HOMO, LUMO), and energy gap to corroborate experimental findings. [10][11]* Methodology:
-
Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) is a common and effective choice. [9][11] 2. Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate orbital energies. [9][11]The output provides the energies of all molecular orbitals, including the HOMO and LUMO.
-
Analysis: The calculated HOMO-LUMO gap is simply the difference: E_g_calc = E_LUMO - E_HOMO. These theoretical values are invaluable for interpreting trends within a series of derivatives, although they may differ in absolute terms from experimental values. [8]
-
Analysis of Electronic Properties: Structure-Property Relationships
To illustrate the principles of molecular design, the following table presents illustrative data for a series of hypothetical derivatives of the core molecule. The trends shown are based on established principles of physical organic chemistry.
Table 1: Illustrative Electronic Properties of Hypothetical Derivatives
| Derivative ID | R1 (at -Br position) | R2 (from -CHO group) | E_ox (V) | E_HOMO (eV) | E_LUMO (eV) | E_g_opt (eV) | λ_onset (nm) |
| Core | -Br | -CHO | +1.15 | -5.45 | -2.95 | 2.50 | 496 |
| D1-EDG | -N(CH₃)₂ | -CHO | +0.85 | -5.15 | -2.85 | 2.30 | 539 |
| D2-EWG | -CN | -CHO | +1.35 | -5.65 | -3.35 | 2.30 | 539 |
| D3-Conj. | -Br | =CH-C₆H₄-NO₂ | +1.20 | -5.50 | -3.40 | 2.10 | 590 |
Note: Data is hypothetical and for illustrative purposes. Potentials (E_ox) are vs Fc/Fc⁺. HOMO/LUMO values are estimated from electrochemical data.
Analysis of Trends:
-
D1-EDG (Electron-Donating Group): Replacing the bromine with a strong donor like dimethylamine (-N(CH₃)₂) significantly raises the HOMO energy (makes it less negative), making the molecule easier to oxidize. This is a classic effect used to tune materials for p-type applications.
-
D2-EWG (Electron-Withdrawing Group): Replacing the bromine with a nitrile (-CN) group stabilizes (lowers) both the HOMO and LUMO levels. The LUMO is lowered more significantly, which can enhance electron-accepting properties.
-
D3-Conj. (Extended Conjugation): Reacting the aldehyde via a Knoevenagel condensation to extend the π-system dramatically reduces the HOMO-LUMO gap. This leads to a significant red-shift in the absorption spectrum (higher λ_onset), a key strategy for designing low-bandgap materials for near-infrared applications or organic photovoltaics.
Potential Applications
The tunable electronic properties of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde derivatives make them attractive candidates for several advanced applications:
-
Organic Electronics: As hole-transporting or emissive materials in OLEDs, and as the active semiconductor layer in OFETs. [1][4]The ability to tune the band gap is critical for achieving desired emission colors or charge transport characteristics.
-
Chemosensors: The carbaldehyde group can act as a reactive site or binding location for specific analytes. A binding event that alters the electronic structure could be detected via a change in color (spectroscopy) or current (electrochemistry).
-
Medicinal Chemistry: The pyrrole scaffold is present in numerous biologically active compounds and approved drugs. [2][3][5]Derivatives could be explored as kinase inhibitors, antimicrobial agents, or for other therapeutic targets, where electronic properties can influence receptor binding and pharmacokinetic profiles. [12]
Conclusion
The 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde scaffold is a highly versatile platform for the development of novel functional organic materials. Its true potential is unlocked through targeted derivatization at the aryl bromide and carbaldehyde positions. By employing a systematic workflow that combines robust synthetic strategies with a correlated analysis of electrochemical, spectroscopic, and computational data, researchers can precisely engineer the frontier molecular orbital energies. This control over the fundamental electronic properties enables the rational design of next-generation materials for a wide array of applications in electronics, sensing, and medicine.
References
-
Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]
-
Treasures @ UT Dallas. (n.d.). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. Retrieved from [Link]
-
ResearchGate. (2018, December 25). Is there any experimental technique to verify DFT calculated HOMO and LUMO values? Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
ACS Publications. (2020, June 25). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. Retrieved from [Link]
-
ResearchGate. (2025, November 14). Arylpyrrole derivatives as anti-malarial agents- in vivo and in silico investigations. Retrieved from [Link]
-
MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
ACS Publications. (2025, September 10). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved from [Link]
-
RJPN.org. (2025, August 8). "A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics". Retrieved from [Link]
-
PMC. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. Retrieved from [Link]
-
MDPI. (2024, June 12). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. Retrieved from [Link]
-
PMC. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Beilstein Journals. (2017, November 8). Structure–property relationships and third-order nonlinearities in diketopyrrolopyrrole based D–π–A–π–D molecules. Retrieved from [Link]
-
TR Dizin. (n.d.). A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. Retrieved from [Link]
-
PMC. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
RSC Publishing. (n.d.). DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines. Retrieved from [Link]
-
MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
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- 9. BJOC - Structure–property relationships and third-order nonlinearities in diketopyrrolopyrrole based D–π–A–π–D molecules [beilstein-journals.org]
- 10. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Topic: Suzuki-Miyaura Cross-Coupling Protocols for 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
An Application Note and Protocol Guide
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1981, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and hetero-biaryl moieties.[2][3] These structural motifs are prevalent in a vast array of biologically active compounds. The reaction's mild conditions, the commercial availability of a wide range of boronic acids, and the generation of non-toxic inorganic byproducts contribute to its widespread adoption.[1][3]
This application note provides a detailed guide for researchers and drug development professionals on the application of Suzuki-Miyaura protocols to a specific, functionally rich substrate: 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde . This substrate combines an activated aryl bromide with a five-membered N-heterocycle bearing an aldehyde, a versatile functional group for further derivatization. We will explore the mechanistic underpinnings of the reaction, offer detailed, field-tested experimental protocols, and provide a guide for troubleshooting common challenges.
Understanding the Core Components
Successful execution of a Suzuki-Miyaura coupling hinges on a rational selection of its key components. The electronic and steric properties of the substrate, catalyst, ligand, base, and solvent system are all interlinked.
-
The Substrate: 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde This molecule presents several key features. The C-Br bond on the phenyl ring is the reactive site for the palladium catalyst. As an aryl bromide, its reactivity is intermediate between the more reactive aryl iodides and the less reactive aryl chlorides.[2] The pyrrole ring, while generally electron-rich, is substituted with an electron-withdrawing carbaldehyde group, which can influence the overall electronic nature of the molecule. The aldehyde itself is a sensitive functional group, but the mild conditions of most Suzuki protocols ensure its compatibility. The synthesis of the parent pyrrole-2-carbaldehyde scaffold can be achieved through various methods, including the Vilsmeier-Haack reaction on a suitable precursor.[4][5]
-
The Coupling Partner: Boronic Acids and Esters Organoboron reagents, typically boronic acids (RB(OH)₂) or their corresponding esters (e.g., pinacol esters), serve as the nucleophilic partner in the reaction.[6] They are generally stable, easy to handle solids, and a vast library is commercially available. A key challenge with some boronic acids, particularly certain heteroaryl variants, is their propensity for protodeboronation—an undesirable side reaction where the C-B bond is cleaved by water, quenching the nucleophile.[7] The choice of base and reaction conditions can significantly mitigate this issue.[8]
-
The Catalytic System The "engine" of the reaction is the palladium catalyst, which is almost always used in conjunction with a ligand.
-
Palladium Source: While Pd(PPh₃)₄ can be used directly, it is more common to generate the active Pd(0) species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[9]
-
Ligands: Ligands stabilize the palladium center and are critical for catalytic activity. Simple triarylphosphines like PPh₃ are effective for many standard couplings.[2] However, for more challenging substrates, including heteroaryl systems or sterically hindered partners, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group have become the gold standard.[10][11] These ligands promote rapid oxidative addition and reductive elimination, leading to higher turnover numbers and allowing reactions to proceed at lower temperatures.[10][12]
-
Base: A base is essential for the transmetalation step.[2] It activates the boronic acid by forming a more nucleophilic "ate" complex. Common inorganic bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[13] The choice of base can depend on the solvent and the sensitivity of the substrates. Phosphates are often used with dialkylbiaryl phosphine ligands.[10]
-
The Mechanism: A Palladium-Driven Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][14] The cycle regenerates the active Pd(0) catalyst, allowing for low catalyst loadings.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (Ar¹-X). This forms a square planar Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[2]
-
Transmetalation: The organoboron reagent (Ar²-B(OR)₂), activated by the base, transfers its organic group (Ar²) to the palladium center, displacing the halide. This forms a new diaryl-Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols are designed as robust starting points. Optimization may be required depending on the specific boronic acid used.
Protocol 1: General Purpose Suzuki-Miyaura Coupling
This protocol uses a classic and widely available catalyst system suitable for many common arylboronic acids.
Reagents & Equipment:
-
3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon) setup.
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, the arylboronic acid, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Scientist's Note: Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and the formation of homocoupling byproducts.[6] Establishing and maintaining an inert atmosphere is critical for reproducibility and yield.
-
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane. Then, add an aqueous solution of Na₂CO₃ (also previously degassed).
-
Scientist's Note: Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen.
-
-
Reaction: Place the flask under a condenser with an inert gas inlet. Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[15][16]
Protocol 2: High-Efficiency Coupling with a Buchwald Ligand
This protocol employs a modern, highly active catalyst system that is often more effective for heteroaryl substrates, allows for lower reaction temperatures, and can tolerate a wider range of functional groups.[10]
Reagents & Equipment:
-
3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)
-
Aryl or Heteroarylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Solvents: Toluene and Water (e.g., 10:1 v/v)
-
Standard glassware and inert atmosphere setup.
Procedure:
-
Vessel Preparation: To a dry flask, add 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Scientist's Note: SPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the formation of a highly active monoligated Pd(0) species, accelerating the oxidative addition and reductive elimination steps.[10] K₃PO₄ is a moderately strong base often paired with these advanced ligands.
-
-
Inert Atmosphere: Purge the sealed flask with Nitrogen or Argon for 15 minutes.
-
Solvent Addition: Add degassed toluene and degassed water.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. For highly reactive partners, this system can sometimes be effective even at room temperature, though this requires empirical validation.[12]
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically complete in 1-6 hours).
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Summary and Optimization Parameters
The choice of reaction components can be optimized for yield and purity. The following table provides a comparative overview based on literature precedents for similar couplings.
| Parameter | Condition A (General) | Condition B (High-Efficiency) | Condition C (Alternative) | Rationale & Expected Outcome |
| Pd Source | Pd(dppf)Cl₂ (3 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | All are effective precatalysts. Pd(dppf)Cl₂ is an air-stable complex. Pd(OAc)₂ and Pd₂(dba)₃ are used to generate the active catalyst in situ with a ligand. |
| Ligand | (dppf) | SPhos (4 mol%) | PPh₃ (8 mol%) | dppf is a robust ferrocenyl-based ligand. SPhos is superior for challenging substrates.[10] PPh₃ is a classic, less active choice suitable for simple couplings. |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₃PO₄ is often optimal with Buchwald ligands.[10] Cs₂CO₃ is more soluble and can sometimes accelerate reactions but is more expensive. Na₂CO₃ is a standard, cost-effective choice.[13] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | THF / H₂O (4:1) | Toluene and Dioxane are common high-boiling solvents. THF can be used for lower-temperature reactions. The aqueous phase is crucial for dissolving the base and facilitating transmetalation.[2] |
| Temp. | 90 °C | 80 °C | 65 °C | Higher temperatures are often needed for less active systems. Highly active catalysts like Pd/SPhos can operate at lower temperatures, improving functional group tolerance.[12] |
| Typical Yield | 70-90% | 85-98% | 50-80% | Yields are highly dependent on the boronic acid partner. High-efficiency systems generally provide higher yields in shorter times. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poorly reactive boronic acid. | 1. Ensure thorough degassing of all reagents and solvents; maintain a positive inert gas pressure.2. Increase reaction temperature in 10 °C increments.3. Switch to a more active catalyst system (e.g., Protocol 2 with SPhos or XPhos).[10] |
| Protodeboronation | 1. Boronic acid is unstable under the reaction conditions (especially some heteroaryl boronic acids).2. Reaction is too slow, allowing side reaction to dominate. | 1. Use the corresponding boronate ester (e.g., pinacol or MIDA ester) which are often more stable.[6]2. Use a faster catalyst system (Protocol 2) to ensure the coupling outcompetes decomposition.[8]3. Use a milder base like K₂CO₃ or KF. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species in the reaction mixture. | Improve degassing procedures. Ensure the Pd(II) precatalyst is fully reduced to Pd(0) at the start of the reaction.[6] |
| Starting Material Degradation | The substrate or product is sensitive to the base or temperature. | Attempt the reaction at a lower temperature using a more active catalyst. Screen milder bases (e.g., K₂CO₃ instead of K₃PO₄). |
| Difficult Purification | Residual boronic acid or its byproducts co-elute with the product. | Perform an aqueous base wash (e.g., dilute NaOH) during work-up to remove acidic boronic acid, provided the product is not acidic.[17] Alternatively, convert the crude mixture to methyl esters for easier separation. |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the synthesis of biaryl compounds derived from 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent purity. While general-purpose protocols provide a solid foundation, the use of advanced dialkylbiaryl phosphine ligands often delivers superior results, especially for complex or sensitive coupling partners. The protocols and troubleshooting guide presented here offer a comprehensive framework for the successful application of this transformative reaction in research and drug development.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
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Organic Chemistry Portal. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. [Link]
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Roy, A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Reddy, V. P., et al. (2014). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. Chemical Society Reviews. [Link]
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Scrivanti, A., & Beghetto, V. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]
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Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Butters, M., et al. (2016). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
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Saha, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General. [Link]
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Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
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Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
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ResearchGate. (2019). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... [Link]
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University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
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Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. [Link]
-
ResearchGate. (2013). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Miao, H., & Yang, C. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
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Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. [Link]
-
Wang, Y., et al. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]
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Elkady, M. F., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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Castellente, R. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]
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ResearchGate. (2022). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [Link]
-
Zhang, S., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
-
Majumdar, P., & D'Rozario, A. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis. [Link]
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Application Notes & Protocols: Reductive Amination of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Abstract
This document provides a comprehensive technical guide for performing reductive amination using 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block. Reductive amination is a cornerstone of modern medicinal chemistry for the synthesis of secondary and tertiary amines.[1][2] These protocols are designed for researchers in drug discovery and chemical development, offering detailed, step-by-step procedures, mechanistic insights, and troubleshooting advice. While specific literature on this exact substrate is emerging, the methodologies presented are derived from well-established principles for structurally related aromatic and heterocyclic aldehydes.[3][4] We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as a mild and selective reducing agent, while also providing an alternative protocol using the more classical sodium borohydride (NaBH₄).[5][6]
Introduction and Scientific Context
The reductive amination of aldehydes and ketones is a fundamental transformation for the formation of carbon-nitrogen (C-N) bonds, circumventing issues like over-alkylation that are common with direct alkylation of amines.[2][7] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is subsequently reduced to the target amine.[5] This one-pot methodology is highly valued for its efficiency and broad functional group tolerance.
The substrate, 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, is a valuable scaffold for library synthesis. The pyrrole core is a common motif in pharmacologically active compounds, and the 4-bromophenyl group provides a reactive handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The successful amination of its aldehyde functionality opens a direct path to a wide array of novel chemical entities.
This guide explains the causality behind reagent selection and procedural steps, ensuring that researchers can not only execute the protocols but also adapt them to their specific needs.
The Mechanism of Reductive Amination
The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion intermediate in the presence of the starting aldehyde. The process can be broken down into two key stages that occur in equilibrium:
-
Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine. Under mildly acidic conditions (pH 4-6), the imine nitrogen is protonated to form a more electrophilic iminium ion, which accelerates the rate of reduction.[7][8]
-
Hydride Reduction: A reducing agent, such as sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the iminium carbon, quenching the positive charge and forming the final amine product.
Caption: General workflow for one-pot STAB reductive amination.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines (e.g., anilines), a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. [8]4. Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 5-10 minutes. A slight exotherm or gas evolution may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS until complete (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the pure amine product.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This method is a useful alternative if STAB is unavailable or if dialkylation of a primary amine is a concern. [4] Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and a primary amine (1.05 eq) in methanol (MeOH) (approx. 0.2 M). Stir at room temperature for 1-3 hours until imine formation is complete as judged by TLC or ¹H NMR analysis of an aliquot.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Caution: Vigorous gas evolution (hydrogen) will occur.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-3 hours. Monitor the disappearance of the imine by TLC.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1. The quenching step should be done with particular care due to the presence of excess borohydride.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inefficient imine formation; Deactivated reducing agent (STAB is moisture sensitive); Steric hindrance. | Add catalytic acetic acid to promote imine formation. [8]Use fresh, anhydrous STAB and handle under dry conditions. Increase reaction time or temperature (e.g., to 40 °C). |
| Aldehyde Starting Material Remains | Imine formation is the rate-limiting step or equilibrium favors starting materials. | Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves during the imine formation step. Use a slight excess of the amine. [9] |
| Imine Intermediate Remains | Insufficient reducing agent; Reaction not complete. | Add another portion of the reducing agent (0.5 eq). Increase reaction time. |
| Formation of Alcohol Byproduct (-CH₂OH) | Aldehyde was reduced. More common with NaBH₄. | Switch to a more selective reagent like STAB. [9]If using NaBH₄, ensure imine formation is complete before adding the hydride. |
| Dialkylation of Primary Amine | The product (secondary amine) is more nucleophilic than the starting primary amine and reacts with another molecule of aldehyde. | Use a larger excess of the primary amine (2-3 eq). [9]Alternatively, use the two-step procedure (Protocol 2). [4] |
References
- BenchChem Technical Support Team. (2025).Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones. Benchchem.
- BenchChem Technical Support Team. (2025).Troubleshooting Reductive Amination: Cyclopentanone Case Study. Benchchem.
- BenchChem Technical Support Team. (2025).Technical Support Center: Reductive Amination for Secondary Amine Synthesis. Benchchem.
- Kravchenko, D. et al. (2025).
- Li, G. et al. (2024).Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions.
- Medley, J. W. (n.d.).C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University.
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- Organic Chemistry Portal. (n.d.).
- BenchChem Technical Support Team. (2025).
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61, 3849-3862.
- Gribble, G. W. (1996).Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Encyclopedia of Reagents for Organic Synthesis.
- Organic Chemistry Data. (n.d.).
- Ashenhurst, J. (2017).Reductive Amination, and How It Works. Master Organic Chemistry.
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Knoevenagel condensation reactions with 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Application Notes and Protocols: Knoevenagel Condensation with 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Executive Summary
In modern drug discovery and organic materials science, highly functionalized pyrrole derivatives are invaluable building blocks. Specifically, 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde offers a unique trifecta of reactive sites: an N-methyl group that ensures regiocontrol, a 4-bromophenyl moiety primed for downstream palladium-catalyzed cross-coupling, and a C2-carbaldehyde ready for functionalization.
This guide provides an in-depth architectural framework for performing the[1] on this specific substrate. By reacting the C2-carbaldehyde with active methylene compounds, researchers can synthesize highly conjugated α,β -unsaturated systems. These resulting adducts act as potent Michael acceptors for targeted covalent inhibitors and serve as extended conjugation precursors for photophysical applications, such as tuning the optical properties of BODIPY dyes[2][3].
Structural & Mechanistic Rationale
To achieve high yields and purity, experimental design must be rooted in the specific electronic properties of the substrate.
1. The Reactant's Electronic Profile:
-
N-Methylation: The pyrrole NH is weakly acidic and prone to unwanted N-alkylation under basic conditions. The N-methyl group locks the molecule's tautomeric state and directs all reactivity exclusively to the aldehyde[4].
-
C2-Carbaldehyde Deactivation: Because the pyrrole ring is highly electron-rich, it donates electron density into the carbonyl group via resonance. This makes the aldehyde carbon significantly less electrophilic than a standard benzaldehyde.
2. Mechanistic Causality: Why Iminium Catalysis? Due to the reduced electrophilicity of the pyrrole-2-carbaldehyde, simple base catalysis (which only deprotonates the active methylene) often results in sluggish kinetics and poor yields. To overcome this, we employ iminium catalysis . When a secondary amine like piperidine is introduced, it condenses with the aldehyde to form an iminium ion intermediate. This iminium ion is exponentially more electrophilic than the parent carbonyl, drastically lowering the activation energy required for nucleophilic attack by the carbanion[1][5].
Mechanistic pathway of the iminium-catalyzed Knoevenagel condensation.
Experimental Architectures
The following protocols are designed as self-validating systems , meaning the reaction provides distinct, observable physical cues to confirm its progress without relying solely on instrumentation.
Step-by-step experimental workflow for the Knoevenagel condensation.
Protocol A: Classical Iminium-Catalyzed Condensation (Organic Solvent)
Target Active Methylenes: Malononitrile, Ethyl Cyanoacetate[2][6]. Causality of Choices: Absolute ethanol is selected as the solvent because it readily dissolves the starting materials but acts as an anti-solvent for the highly planar, rigid Knoevenagel adduct. This spontaneous precipitation drives the reaction equilibrium forward via Le Chatelier's principle. Piperidine is strictly limited to 10 mol% to prevent side reactions, such as the Michael addition of the amine to the newly formed double bond.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried round-bottom flask with 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol).
-
Solvation: Suspend the mixture in absolute ethanol (10 mL) to achieve a 0.1 M concentration.
-
Catalysis: Add piperidine (0.1 mmol, 10 mol%) dropwise to the stirring mixture.
-
Reaction: Stir the mixture at room temperature ( 20−25∘C ) for 2–4 hours.
-
Isolation: Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation. Filter the solid under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum.
Self-Validating Cues:
-
Colorimetric Shift: The solution will rapidly transition from a pale yellow to a deep, vibrant orange/red, indicating the formation of the extended π -conjugated system.
-
Phase Separation: The spontaneous formation of a dense, crystalline precipitate is a direct visual confirmation of product accumulation.
Protocol B: Green Organocatalytic Condensation (Aqueous Medium)
Target Active Methylenes: Barbituric Acid, Cyanoacetamide. Causality of Choices: This protocol utilizes water as an environmentally benign solvent[7]. L-proline is deployed as a bifunctional organocatalyst: its secondary amine forms the reactive iminium ion, while its carboxylic acid moiety provides hydrogen-bond activation to the active methylene, facilitating the reaction in a purely aqueous environment[4].
Step-by-Step Methodology:
-
Preparation: Suspend 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and barbituric acid (1.0 mmol) in deionized water (15 mL).
-
Catalysis: Add L-proline (0.2 mmol, 20 mol%) to the aqueous suspension.
-
Reaction: Stir the mixture vigorously at 50∘C for 6–8 hours.
-
Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration, wash extensively with deionized water to remove the L-proline catalyst, and recrystallize from hot ethanol.
Self-Validating Cues:
-
Hydrophobic Aggregation: The initial heterogeneous suspension will change morphology over time, coalescing into distinct, brightly colored solid aggregates as the hydrophobic Knoevenagel adduct forms and separates from the aqueous phase.
Quantitative Data Synthesis
The following table summarizes the operational parameters and expected outcomes for the Knoevenagel condensation of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde across different methodologies.
| Parameter | Protocol A (Classical) | Protocol B (Green Organocatalytic) |
| Active Methylene | Malononitrile / Ethyl Cyanoacetate | Barbituric Acid / Cyanoacetamide |
| Catalyst | Piperidine (10 mol%) | L-Proline (20 mol%) |
| Solvent System | Absolute Ethanol | Deionized Water |
| Temperature | 25∘C (Room Temp) | 50∘C (Gentle Heating) |
| Reaction Time | 2 – 4 hours | 6 – 8 hours |
| Expected Yield | 85 – 95% | 75 – 88% |
| Downstream Utility | Targeted Covalent Inhibitors (Kinases) | Photophysical Probes / Material Science |
| Environmental Impact | Moderate (VOC solvent usage) | Low (Aqueous, Organocatalyst) |
References
-
Benchchem - Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. Available at: 2
-
Benchchem - Application Notes and Protocols: 1-sec-Butyl-1H-pyrrole-2-carbaldehyde as a Versatile Building Block. Available at: 6
-
RWTH Publications - Tuning Optical Properties of BODIPY Dyes by Pyrrole Conjugation for Photoacoustic Imaging. Available at: 3
-
ResearchGate - Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with 3-cyanoacetylindole in the presence of L-proline in water medium. Available at: 4
-
DNTB - Efficient method for Knoevenagel condensation in aqueous solution. Available at:7
-
Wikipedia - Knoevenagel condensation. Available at:1
-
Organic Chemistry Portal - Knoevenagel Condensation Doebner Modification. Available at: 5
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. researchgate.net [researchgate.net]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient method for Knoevenagel condensation in aqueous solution of amino acid ionic liquids (AAILs) [ouci.dntb.gov.ua]
Application Note: Synthesis and Functionalization of Cationic BODIPY Dyes Using 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Executive Summary & Mechanistic Rationale
Boron-dipyrromethene (BODIPY) dyes are premier fluorophores in chemical biology, renowned for their high extinction coefficients, sharp emission profiles, and robust photostability. While traditional BODIPY synthesis relies on the condensation of an aldehyde with two equivalents of an unsubstituted pyrrole, utilizing a functionalized pyrrole-2-carbaldehyde—specifically 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde —unlocks a highly specialized class of asymmetric, cationic BODIPY dyes .
This protocol details the synthesis of a cationic BODIPY core. The strategic selection of this specific precursor provides two critical structural advantages:
-
The N-Methyl Group (Cationic Core Generation): Standard BODIPY formation requires the deprotonation of a pyrrole N-H to form a covalent B–N bond, while the second nitrogen forms a dative B–N bond. Because our precursor features a stable N-methyl group, the resulting boron complex cannot lose a proton. Consequently, the nitrogen retains a formal positive charge, yielding a cationic BODIPY[1](). These positively charged fluorophores are highly sought after for targeting mitochondrial membranes and for antimicrobial photodynamic therapy (aPDT) against negatively charged bacterial biofilms.
-
The 4-Bromophenyl Handle (Downstream Functionalization): Positioned at the C3-site of the resulting BODIPY core, the bromophenyl moiety serves as an orthogonal synthetic handle. It allows for late-stage, Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira) to extend π -conjugation or conjugate targeting ligands like carbohydrates[2]().
Experimental Workflow
The synthesis proceeds via a one-pot, two-step sequence: an electrophilic aromatic substitution (condensation) followed by Lewis acid-mediated boron chelation.
Fig 1. Synthesis workflow of cationic N-methyl BODIPY from a pyrrole-2-carbaldehyde precursor.
Step-by-Step Synthesis Protocol
Note: This protocol is a self-validating system. Visual cues (color changes and fluorescence) are integrated as real-time quality control checkpoints.
Materials & Reagents
-
Precursor: 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv, 1.0 mmol)
-
Nucleophile: 2,4-Dimethylpyrrole (1.05 equiv, 1.05 mmol)
-
Activator: Phosphorus oxychloride ( POCl3 ) (1.2 equiv, 1.2 mmol)
-
Base: N,N-Diisopropylethylamine (DIPEA) (5.0 equiv, 5.0 mmol)
-
Boron Source: Boron trifluoride diethyl etherate ( BF3⋅OEt2 ) (7.0 equiv, 7.0 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.
Phase 1: Dipyrromethene Assembly
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask. Purge with Argon for 10 minutes.
-
Dissolution: Dissolve 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (264 mg, 1.0 mmol) and 2,4-dimethylpyrrole (100 mg, 1.05 mmol) in 20 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
-
Activation: Add POCl3 (112 µL, 1.2 mmol) dropwise over 5 minutes.
-
Causality: POCl3 acts as a Vilsmeier-type activating agent. It converts the aldehyde into a highly electrophilic chloromethylene intermediate, facilitating rapid nucleophilic attack by the α -free position of 2,4-dimethylpyrrole[3]().
-
-
Propagation: Remove the ice bath and stir at room temperature for 3 hours.
-
Validation Checkpoint: The solution will transition from a pale yellow to a deep, opaque red/purple. This intense color shift confirms the formation of the highly conjugated dipyrromethene hydrochloride salt.
-
Phase 2: Boron Complexation
-
Neutralization: Cool the reaction mixture back to 0 °C. Add DIPEA (870 µL, 5.0 mmol) dropwise. Stir for 15 minutes.
-
Causality: DIPEA serves a dual purpose: it neutralizes the hydrochloride salt to free the pyrrole nitrogen for coordination, and it acts as a proton scavenger to prevent the acidic decomposition of the dipyrromethene core during the addition of the Lewis acid[]().
-
-
Chelation: Add BF3⋅OEt2 (865 µL, 7.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight (12-14 hours) in the dark.
Phase 3: Purification & Validation
-
Quenching: Quench the reaction by adding 20 mL of distilled water. Stir vigorously for 30 minutes to hydrolyze excess BF3⋅OEt2 [5]().
-
Extraction: Transfer to a separatory funnel. Extract the organic layer, wash with brine (2 × 20 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Validation Checkpoint: Irradiate the crude organic extract with a 365 nm UV lamp. A brilliant orange/red fluorescence confirms successful BF2 complexation.
-
-
Chromatography: Purify the crude product via silica gel column chromatography.
-
Expert Insight: Because the product is a cationic dye , it will streak heavily on standard normal-phase silica. Use a gradient of DCM to DCM/MeOH (95:5) containing 0.1% acetic acid or use neutral alumina to ensure sharp band elution.
-
Photophysical Data & Comparative Analysis
The structural asymmetry and cationic nature of the synthesized N-methyl BODIPY fundamentally alter its photophysical behavior compared to standard neutral BODIPYs[6]().
| Property | Standard Neutral BODIPY (Typical) | Cationic N-Methyl BODIPY (Synthesized) | Mechanistic Driver |
| Absorption Max ( λabs ) | ~490 - 505 nm | ~515 - 535 nm | The permanent positive charge enhances electron delocalization across the dipyrromethene core, lowering the HOMO-LUMO gap. |
| Emission Max ( λem ) | ~505 - 515 nm | ~540 - 565 nm | Intramolecular charge transfer (ICT) characteristics induced by the N-methyl group lead to red-shifted emission. |
| Stokes Shift | ~10 - 15 nm | ~25 - 35 nm | Increased structural relaxation in the excited state due to the asymmetric charge distribution. |
| Quantum Yield ( Φ ) | > 0.80 (in most solvents) | 0.10 - 0.35 (Solvent dependent) | Free rotation of the meso-H and C3-aryl groups increases non-radiative decay. Φ significantly increases when bound to rigid biological membranes. |
Downstream Applications in Drug Development
The isolated cationic BODIPY is not merely an end-product; it is a versatile intermediate for advanced biological applications:
-
Antimicrobial Photodynamic Therapy (aPDT): The intrinsic positive charge of the N-methyl BODIPY core exhibits a strong electrostatic affinity for the negatively charged lipopolysaccharides (LPS) of Gram-negative bacteria and the teichoic acids of Gram-positive bacteria. Upon light irradiation, these dyes act as potent photosensitizers, generating reactive oxygen species (ROS) to eradicate biofilms[1]().
-
Late-Stage Functionalization: The 4-bromophenyl group acts as a dormant electrophile. Researchers can subject the dye to Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids to attach specific targeting vectors (e.g., carbohydrates for lectin-mediated cancer cell targeting) without disrupting the fluorophore's integrity[2]().
References
-
Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution National Institutes of Health (NIH) URL:[Link]
-
Synthesis and application of reactive BODIPY dyes ResearchGate URL:[Link]
-
Synthesis, spectroscopic properties and photodynamic activity of two cationic BODIPY derivatives with application in the photoinactivation of microorganisms PubMed / NIH URL:[Link]
-
Structure Based Modulation of Electron Dynamics in meso-(4-Pyridyl)-BODIPYs: A Computational and Synthetic Approach PubMed Central / NIH URL:[Link]
-
Bringing Color to Sugars: The Chemical Assembly of Carbohydrates to BODIPY Dyes ResearchGate URL:[Link]
Sources
- 1. Synthesis, spectroscopic properties and photodynamic activity of two cationic BODIPY derivatives with application in the photoinactivation of microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Based Modulation of Electron Dynamics in meso-(4-Pyridyl)-BODIPYs: A Computational and Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis and Manufacturing of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis and manufacturing of 3-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on a robust and scalable Vilsmeier-Haack formylation protocol, with detailed considerations for process safety, reaction optimization, and product purification. An alternative synthetic route via a Suzuki-Miyaura cross-coupling reaction is also discussed, offering flexibility in starting material selection. These protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a crucial building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and cost-effective production of this intermediate at scale is therefore of significant interest. This guide outlines two primary synthetic strategies, with a detailed focus on the industrially preferred Vilsmeier-Haack approach due to its atom economy and use of readily available starting materials.
Synthetic Strategy Selection:
-
Primary Recommended Route: Vilsmeier-Haack Formylation. This is the preferred method for large-scale production. It involves the formylation of a pre-synthesized 3-(4-bromophenyl)-1-methyl-1H-pyrrole intermediate. The Vilsmeier-Haack reaction is a well-established and high-yielding method for introducing a formyl group onto electron-rich heterocycles like pyrroles.[1][2]
-
Alternative Route: Suzuki-Miyaura Cross-Coupling. This route offers an alternative approach, particularly if the starting materials are more readily available or cost-effective through a different supply chain. It typically involves the coupling of a brominated pyrrole-2-carbaldehyde with 4-bromophenylboronic acid.[3][4][5]
The following sections will provide detailed protocols for the Vilsmeier-Haack synthesis, including the preparation of the starting material, as well as a conceptual overview of the Suzuki coupling alternative.
Recommended Manufacturing Protocol: Vilsmeier-Haack Formylation
This protocol is divided into two main stages: the synthesis of the 3-(4-bromophenyl)-1-methyl-1H-pyrrole intermediate and its subsequent formylation.
Stage 1: Synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole
The synthesis of the pyrrole intermediate can be achieved through various established methods. A common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Protocol 1: Synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole
| Parameter | Value | Notes |
| Reactants | 1-(4-Bromophenyl)-1,4-butanedione, Methylamine | |
| Solvent | Toluene | Facilitates azeotropic removal of water. |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) | Acid catalyst to promote condensation. |
| Temperature | Reflux (approx. 110-120 °C) | To drive the reaction to completion. |
| Reaction Time | 4-6 hours | Monitor by TLC or HPLC for completion. |
| Work-up | Aqueous wash, solvent evaporation | To remove catalyst and isolate the product. |
| Purification | Vacuum distillation or recrystallization | Depending on the physical state of the product. |
Stage 2: Vilsmeier-Haack Formylation
This stage introduces the aldehyde functionality at the 2-position of the pyrrole ring. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][6]
Protocol 2: Scale-Up Vilsmeier-Haack Formylation
| Parameter | Value | Notes |
| Reactants | 3-(4-Bromophenyl)-1-methyl-1H-pyrrole, POCl₃, DMF | |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert solvent for the reaction. |
| Temperature | 0-5 °C (Vilsmeier reagent formation), 40-50 °C (Formylation) | Controlled temperature is crucial for safety and selectivity. |
| Reaction Time | 2-4 hours | Monitor by TLC or HPLC for completion. |
| Quenching | Slow addition to a cold aqueous solution of sodium acetate | Safer alternative to quenching with water alone.[7] |
| Work-up | Neutralization, extraction, aqueous washes | To isolate the crude product. |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol/water) | To obtain high-purity final product.[8] |
Detailed Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a dedicated, dry, and inerted reactor, charge DMF. Cool the DMF to 0-5 °C with constant stirring. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.[1]
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 3-(4-bromophenyl)-1-methyl-1H-pyrrole in the chosen solvent (DCM or DCE) at a controlled rate, while maintaining the temperature between 0-10 °C. After the addition is complete, slowly warm the reaction mixture to 40-50 °C and hold for 2-4 hours, or until reaction completion is confirmed by in-process controls.
-
Reaction Quenching (Critical Step): In a separate, larger reactor, prepare a cold (0-10 °C) aqueous solution of sodium acetate.[7] Slowly transfer the reaction mixture into the vigorously stirred sodium acetate solution. This "reverse quench" is crucial for controlling the highly exothermic hydrolysis of excess POCl₃.[7] Monitor the temperature of the quenching vessel closely and adjust the addition rate to maintain it below 25 °C.
-
Work-up and Isolation: After the quench is complete, stir the mixture for an additional hour at room temperature to ensure complete hydrolysis of the iminium salt intermediate. Adjust the pH of the mixture to 7-8 with a suitable base (e.g., sodium carbonate). Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Purify the crude material by recrystallization from a suitable solvent system, such as ethanol/water, to afford 3-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde as a crystalline solid.[8]
Process Safety and Handling of Phosphorus Oxychloride (POCl₃):
Phosphorus oxychloride is a highly corrosive and water-reactive substance that requires stringent handling protocols, especially at an industrial scale.[9][10]
-
Handling: All transfers and reactions involving POCl₃ should be conducted in a closed system under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[11] Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator.[9][12]
-
Quenching: The quenching of POCl₃ is a critical step with a high potential for thermal runaway if not properly controlled. The use of a buffered quench with sodium acetate is strongly recommended over water alone to better manage the exotherm.[7]
-
Spill Management: In case of a spill, do not use water. Neutralize with a dry, inert absorbent material such as sand or sodium carbonate.[13]
Alternative Synthetic Route: Suzuki-Miyaura Cross-Coupling
This alternative route provides a convergent approach to the target molecule. It relies on the palladium-catalyzed cross-coupling of a brominated pyrrole with an arylboronic acid.[3][5]
Conceptual Workflow:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lanxess.com [lanxess.com]
- 10. saferack.com [saferack.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. nj.gov [nj.gov]
Regioselective & Chemoselective Functionalization of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Executive Summary
The functionalization of highly substituted pyrroles is a cornerstone of modern medicinal chemistry and materials science. The compound 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde represents a highly versatile, multi-functional scaffold. It possesses three distinct, orthogonal vectors for chemical modification: an electrophilic formyl group at C2, a reactive C(sp2)-Br bond on the C3-aryl ring, and a highly nucleophilic C5-H position on the pyrrole core.
This application note provides researchers and drug development professionals with field-proven, self-validating protocols to achieve divergent functionalization. By understanding the electronic and steric causality of this molecule, chemists can selectively target one functional handle while preserving the others, enabling the rapid generation of complex molecular libraries.
Structural Analysis & Reactivity Profile
To achieve absolute chemoselectivity and regioselectivity, one must first analyze the intrinsic electronic and steric environment of the starting material[1]:
-
N1-Methyl Group: The methyl group prevents deprotonation of the pyrrole nitrogen, rendering the ring stable to basic conditions and blocking N-alkylation/arylation pathways.
-
C2-Carbaldehyde (Formyl): This strongly electron-withdrawing group deactivates the pyrrole ring slightly but serves as a highly electrophilic site for condensation reactions. It also acts as a blocking group, preventing electrophilic attack at the C2 position[2].
-
C3-(4-Bromophenyl) Group: The aryl bromide provides a direct handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Furthermore, the steric bulk of this phenyl ring effectively shields the adjacent C4 position of the pyrrole[3].
-
C4-H Position: While open, this position is beta to the nitrogen (less electronically favored for electrophilic attack than the alpha position) and is sterically hindered by the C3-aryl group.
-
C5-H Position: This is the most nucleophilic site remaining on the molecule. Being alpha to the nitrogen, it stabilizes the Wheland intermediate during electrophilic aromatic substitution (EAS) far better than the C4 position. Consequently, electrophiles will exclusively attack C5[4].
Reactivity map of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
Divergent Functionalization Workflows
The orthogonal nature of the reactive sites allows for three distinct functionalization pathways.
Divergent functionalization pathways for the pyrrole scaffold.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C3-aryl ring while preserving the pyrrole core and the C2-formyl group. Causality: The C(sp2)-Br bond on the phenyl ring is highly susceptible to oxidative addition by Pd(0) species[5]. By utilizing a standard Pd(0) catalyst (Pd(PPh3)4) and a mild base (Na2CO3), the cross-coupling proceeds rapidly at the bromide site. A mild base is strictly required; stronger bases (like NaOH or KOH) would trigger a Cannizzaro-type disproportionation or degradation of the sensitive C2-carbaldehyde group[6].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv, e.g., 1.0 mmol) and the desired arylboronic acid (1.2 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%).
-
Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v, 10 mL), followed by a degassed aqueous solution of Na2CO3 (2.0 M, 2.0 equiv). Note: Ethanol aids in the solubility of the boronic acid, while toluene dissolves the pyrrole substrate.
-
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 6–8 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material spot (UV active) should completely disappear, replaced by a lower Rf, highly fluorescent biaryl product spot[3].
-
Workup (Self-Validation): Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure C3-biaryl pyrrole derivative.
Protocol B: Regioselective Electrophilic C5-Halogenation
Objective: Introduce a chlorine or bromine atom exclusively at the C5 position of the pyrrole ring. Causality: Despite the electron-withdrawing formyl group, the pyrrole ring remains sufficiently electron-rich to undergo electrophilic aromatic substitution[7]. The use of mild halogenating agents like N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) prevents polyhalogenation[1]. The reaction is performed at 0 °C in DMF. DMF stabilizes the polar transition state, while the low temperature ensures kinetic control, directing the electrophile exclusively to the highly nucleophilic, sterically unhindered C5 position[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.
-
Electrophile Addition: Slowly add N-Chlorosuccinimide (NCS) (1.05 equiv) in small portions over 15 minutes. Note: Strict stoichiometric control (1.05 equiv) is critical to prevent C4-halogenation.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor via TLC.
-
Workup (Self-Validation): Quench the reaction by pouring the mixture into ice-cold distilled water (25 mL). Extract the aqueous phase with Diethyl Ether (3 x 15 mL). Wash the combined organic layers with water (3 x 15 mL) to remove residual DMF, followed by brine (15 mL).
-
Purification: Dry over MgSO4, concentrate, and purify via recrystallization (Ethanol/Water) or short-path silica gel chromatography to isolate the 5-chloro-3-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
Protocol C: Knoevenagel Condensation at the C2-Carbaldehyde
Objective: Convert the formyl group into an active olefin without affecting the pyrrole core or the aryl bromide. Causality: The C2-formyl group is highly electrophilic. By utilizing a weak secondary amine base (piperidine), an active methylene compound (e.g., malononitrile) is deprotonated to form a nucleophilic enolate. This enolate attacks the aldehyde, followed by dehydration to form a stable, highly conjugated dicyanovinyl system[8]. The weak basicity of piperidine ensures the aryl bromide remains untouched.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv, 1.0 mmol) and malononitrile (1.2 equiv) in absolute Ethanol (10 mL).
-
Catalyst Addition: Add Piperidine (0.1 equiv, 10 mol%) dropwise. A rapid color change (typically to deep yellow or orange) is immediately observed, indicating the formation of the highly conjugated product[8].
-
Reaction: Stir the reaction mixture at room temperature for 2–4 hours. The product often precipitates directly from the ethanol solution as it forms.
-
Workup (Self-Validation): If the product precipitates, isolate it via vacuum filtration and wash the filter cake with ice-cold ethanol (2 x 5 mL). If it does not precipitate, concentrate the solvent under reduced pressure and dissolve the residue in dichloromethane, wash with 0.1 M HCl to remove piperidine, dry, and concentrate.
-
Purification: The filtered solid is typically >95% pure by NMR. Further purification can be achieved by recrystallization from hot ethanol.
Quantitative Data Summary
The table below summarizes the expected reaction parameters, yields, and regioselectivity metrics based on the established mechanistic pathways for pyrrole-2-carbaldehyde derivatives.
| Functionalization Pathway | Reagents / Catalyst | Temp (°C) | Time (h) | Target Site | Regioselectivity | Expected Yield (%) |
| A. Suzuki Coupling | Ar-B(OH)2, Pd(PPh3)4, Na2CO3 | 80 | 6 - 8 | C3-Aryl Bromide | >99% (Chemoselective) | 75 - 88 |
| B. C5-Chlorination | NCS, DMF | 0 to 25 | 4 | C5-H (Pyrrole core) | >95% (C5 over C4) | 80 - 92 |
| C. Knoevenagel | Malononitrile, Piperidine, EtOH | 25 | 2 - 4 | C2-Formyl | >99% (Chemoselective) | 85 - 95 |
References
-
Martínez-Estíbaliz, U., et al. (2016). Divergent and Selective Functionalization of 2-Formylpyrrole and its Application in the Total Synthesis of the Aglycone Alkaloid Pyrrolemarumine. J. Mex. Chem. Soc.[Link]
-
Fronczek, F. R., et al. (2018). Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes. PMC.[Link]
-
Wang, Y., et al. (2019). 1,2,5-Triphenylpyrrole Derivatives with Dual Intense Photoluminescence in Both Solution and the Solid State: Solvatochromism and Polymorphic Luminescence Properties. PubMed.[Link]
-
Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich.[Link]
-
Al-Suti, A., et al. (2014). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing.[Link]
-
Sharma, S., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Divergent and Selective Functionalization of 2-Formylpyrrole and its Application in the Total Synthesis of the Aglycone Alkaloid Pyrrolemarumine [scielo.org.mx]
- 3. 1,2,5-Triphenylpyrrole Derivatives with Dual Intense Photoluminescence in Both Solution and the Solid State: Solvatochromism and Polymorphic Luminescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. scirp.org [scirp.org]
- 7. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde. Designed for researchers, medicinal chemists, and process development scientists, this document offers practical, field-tested advice to enhance reaction yields and purity. The synthesis is typically approached as a two-step sequence: a Suzuki-Miyaura coupling to form the 3-arylpyrrole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This guide will address potential challenges in both stages of this synthetic route.
I. Synthetic Workflow Overview
The overall synthetic strategy is a two-step process. The first step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-halo-1-methylpyrrole with 4-bromophenylboronic acid to construct the C-C bond between the pyrrole and the phenyl ring. The second step is the regioselective formylation of the resulting 3-(4-bromophenyl)-1-methyl-1H-pyrrole at the C2 position using the Vilsmeier-Haack reaction.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Step 1: Suzuki-Miyaura Coupling
Question 1: I am observing low to no conversion of my starting materials (1-methyl-3-bromopyrrole and/or 4-bromophenylboronic acid). What are the likely causes and how can I improve the yield?
Answer: Low conversion in Suzuki-Miyaura couplings is a frequent issue that can often be traced back to several key factors:
-
Inactive Catalyst: The Pd(0) active catalyst may not be generating in situ or could be deactivated.
-
Solution: Ensure your palladium source, often a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is of high quality. The phosphine ligand is also critical; try a different ligand if you suspect catalyst deactivation. For electron-rich pyrroles, bulky electron-rich phosphine ligands such as SPhos or XPhos can be effective. Also, ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Ineffective Base or Improper Base Stoichiometry: The base is crucial for the transmetalation step.[1][2]
-
Solution: The choice of base and its solubility in the reaction medium is important. Carbonate bases like K₂CO₃ or Cs₂CO₃ are commonly used.[3] Ensure you are using at least 2-3 equivalents of the base. If using a biphasic solvent system (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.
-
-
Suboptimal Solvent and Temperature:
-
Solution: The solvent system needs to facilitate the solubility of all components. Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often with the addition of water. If your reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 90-100 °C, while monitoring for potential decomposition of starting materials or product.
-
-
Poor Quality of Boronic Acid: Boronic acids can dehydrate to form boroxines, which are often less reactive.
-
Solution: Use fresh, high-purity boronic acid. If you suspect boroxine formation, you can try to regenerate the boronic acid by dissolving it in a solvent like diethyl ether and washing with a small amount of water, then drying thoroughly.
-
Question 2: My reaction is producing significant amounts of homocoupled byproducts (biphenyl from the boronic acid or a bi-pyrrole). How can I minimize these side reactions?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.
-
Solution: The most effective way to minimize homocoupling is to rigorously deoxygenate your reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Maintaining a positive pressure of the inert gas throughout the reaction is also crucial. Additionally, using the correct stoichiometry of reactants (a slight excess of the boronic acid, e.g., 1.1-1.2 equivalents) can help favor the cross-coupling pathway.
Step 2: Vilsmeier-Haack Formylation
Question 1: The formylation of my 3-(4-Bromophenyl)-1-methyl-1H-pyrrole is incomplete, and I recover a significant amount of starting material. How can I drive the reaction to completion?
Answer: Incomplete formylation in a Vilsmeier-Haack reaction often points to issues with the Vilsmeier reagent itself or the reaction conditions.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive.[4]
-
Solution: Ensure that your DMF is anhydrous and that the phosphorus oxychloride (POCl₃) is fresh and has been handled under inert conditions. The reaction should be set up in flame-dried or oven-dried glassware under a nitrogen or argon atmosphere. Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold DMF and use it in situ.[4]
-
-
Insufficient Stoichiometry or Temperature:
-
Solution: While a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is typical, for less reactive substrates, you may need to increase this.[4] The reaction temperature after the addition of the pyrrole substrate can also be gently increased (e.g., to 40-60 °C) to push the reaction to completion.[4] Always monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Question 2: I am observing the formation of multiple products, suggesting formylation at different positions on the pyrrole ring or other side reactions. How can I improve the regioselectivity?
Answer: The Vilsmeier-Haack formylation of pyrroles is generally highly selective for the electron-rich C2 position.[5] However, steric hindrance or electronic effects from the substituent at the C3 position can sometimes lead to minor amounts of formylation at other positions.
-
Solution:
-
Temperature Control: Adding the pyrrole substrate to the pre-formed Vilsmeier reagent at a low temperature (0-5 °C) is critical to control the initial electrophilic attack and minimize side reactions.[4]
-
Purification: Minor isomers can usually be separated by column chromatography on silica gel.
-
Question 3: During the work-up, I am having difficulty isolating my product, or I am getting a dark, tar-like substance.
Answer: Pyrroles can be sensitive to strongly acidic conditions, which can lead to polymerization.[6] The work-up of a Vilsmeier-Haack reaction involves quenching the reaction mixture, which can be highly exothermic.
-
Solution:
-
Controlled Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring.
-
Careful Neutralization: After quenching, the acidic mixture needs to be neutralized. Use a saturated solution of a mild base like sodium bicarbonate or sodium carbonate, and add it slowly while monitoring the pH to avoid a rapid exothermic reaction. The final pH should be around 7-8.
-
Efficient Extraction: Once neutralized, promptly extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
III. Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
Protocol 1: Synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole (Suzuki-Miyaura Coupling)
Materials:
| Reagent | Molar Eq. |
| 1-Methyl-3-bromopyrrole | 1.0 |
| 4-Bromophenylboronic acid | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 |
| Potassium Carbonate (K₂CO₃) | 2.5 |
| Toluene | - |
| Water | - |
Procedure:
-
To a round-bottom flask, add 1-methyl-3-bromopyrrole (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add a 4:1 mixture of toluene and water.
-
Deoxygenate the mixture by bubbling argon gas through it for 20 minutes.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-(4-bromophenyl)-1-methyl-1H-pyrrole.
Protocol 2: Synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Formylation)
Materials:
| Reagent | Molar Eq. |
| 3-(4-Bromophenyl)-1-methyl-1H-pyrrole | 1.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | Solvent |
| Phosphorus oxychloride (POCl₃) | 1.2 |
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF with stirring. Maintain the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3-(4-bromophenyl)-1-methyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2-4 hours. Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a stirred mixture of crushed ice.
-
Slowly neutralize the aqueous solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 3-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
IV. Mechanistic Insights
A clear understanding of the reaction mechanisms is paramount for effective troubleshooting.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the pyrrole ring.
The electron-donating nitrogen atom in the pyrrole ring activates the C2 position for electrophilic attack by the Vilsmeier reagent.[5] The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.
V. References
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ACS Publications. Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. [Link]
-
PMC. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Scribd. Vilsmeier-Haack Formylation of Pyrroles. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
DR-NTU. A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. [Link]
-
Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
PMC. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde | 30186-40-4 [sigmaaldrich.com]
Overcoming solubility issues of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde in organic solvents
A comprehensive guide to overcoming solubility challenges for researchers, scientists, and drug development professionals.
Introduction: Understanding the Solubility Profile
3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde possesses a molecular structure that presents unique solubility challenges. The presence of the bromophenyl and pyrrole rings contributes to its aromatic and somewhat non-polar character, while the carbaldehyde group adds a degree of polarity. This combination can lead to limited solubility in a range of common organic solvents. This guide will walk you through systematic approaches to identify suitable solvent systems and enhance the solubility of this compound for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde?
A1: Based on its structure, 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is expected to be sparingly soluble in water and more soluble in organic solvents.[1] Its solubility in organic solvents will vary depending on the polarity of the solvent. Generally, it is anticipated to have better solubility in moderately polar to non-polar organic solvents. For instance, the related compound pyrrole-2-carbaldehyde is soluble in ethanol, diethyl ether, chloroform, dimethyl sulfoxide (DMSO), and methanol.[2][3]
Q2: I am observing a precipitate in my stock solution. What could be the cause?
A2: Precipitation in stock solutions, particularly those prepared in solvents like DMSO, can occur for several reasons. Over time, compounds can degrade or absorb atmospheric moisture, which can significantly decrease solubility.[4] It is also possible that the initial concentration of your stock solution exceeded the solubility limit of the compound in that specific solvent at the storage temperature.
Q3: Are there any known safety concerns when handling this compound and its solvents?
Troubleshooting Guide: Enhancing Solubility
This section provides a systematic approach to resolving solubility issues with 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
Issue 1: Poor Solubility in a Single Organic Solvent
If you are struggling to dissolve the compound in a single solvent, consider the following strategies:
1. Solvent Screening:
A systematic solvent screening is the first step to identifying an appropriate solvent system. Based on the "like dissolves like" principle, a range of solvents with varying polarities should be tested.
Table 1: Predicted Solubility of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Low | The compound's polarity is likely too high for this non-polar solvent. |
| Toluene | 2.4 | Moderate | The aromatic nature of toluene may favorably interact with the phenyl and pyrrole rings. |
| Diethyl Ether | 2.8 | Moderate | Offers a balance of non-polar and polar characteristics. |
| Chloroform | 4.1 | Good | Often a good solvent for a wide range of organic compounds. |
| Ethyl Acetate | 4.4 | Good | A moderately polar solvent that can engage in dipole-dipole interactions. |
| Acetone | 5.1 | Good | A polar aprotic solvent that should effectively solvate the compound. |
| Ethanol | 5.2 | Moderate to Good | The hydroxyl group can interact with the carbaldehyde, but the overall polarity might be high. |
| Methanol | 6.6 | Moderate | Similar to ethanol, but its higher polarity might slightly reduce solubility compared to ethanol. |
| Acetonitrile | 5.8 | Good | A polar aprotic solvent commonly used in chromatography for similar compounds.[6] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A powerful, polar aprotic solvent known for its ability to dissolve a wide range of compounds.[7] |
Experimental Protocol: Qualitative Solubility Test
-
Weigh approximately 1-2 mg of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde into a small vial.
-
Add 0.5 mL of the test solvent.
-
Vortex the vial for 30-60 seconds.
-
Visually inspect for complete dissolution. If not fully dissolved, add another 0.5 mL of the solvent and vortex again.
-
Record your observations as "freely soluble," "sparingly soluble," or "insoluble."
2. Temperature Elevation:
For most organic solids, solubility increases with temperature.[5]
Experimental Protocol: Solubility Enhancement with Heat
-
Following the qualitative solubility test, if the compound is not fully dissolved, gently heat the vial in a water bath or on a hot plate with stirring.
-
Increase the temperature in increments of 10°C, observing for dissolution.
-
Caution: Be mindful of the solvent's boiling point and ensure proper ventilation.
-
Once dissolved, allow the solution to cool to room temperature to check for precipitation. If the compound remains in solution, you have created a supersaturated solution that may be suitable for certain applications.
Issue 2: Requirement for a Specific Solvent System (e.g., for a biological assay)
In many instances, the experimental setup dictates the use of a particular solvent system, often aqueous-based. In such cases, co-solvents are invaluable.
1. Co-solvent Systems:
The addition of a water-miscible organic solvent can significantly enhance the aqueous solubility of hydrophobic compounds.[8]
Table 2: Recommended Co-solvent Systems
| Co-solvent System | Typical Starting Ratio (v/v) | Rationale & Application Notes |
| DMSO/Water | 1:1 to 1:9 | DMSO is a powerful co-solvent.[4] Start with a higher concentration of DMSO and dilute with water as needed. Be aware that high concentrations of DMSO can be toxic in cell-based assays.[8] |
| Ethanol/Water | 1:1 to 1:9 | A common and less toxic alternative to DMSO for biological applications. The use of ethanol/water mixtures is a greener approach in synthesis.[9] |
| Acetone/Water | 1:1 to 1:9 | Acetone is another effective co-solvent, but its volatility should be considered. |
Experimental Protocol: Co-solvent Solubility Test
-
Dissolve a known amount of the compound in the pure organic co-solvent (e.g., DMSO or ethanol).
-
Gradually add water or your aqueous buffer to the solution while stirring.
-
Observe for any signs of precipitation. The point at which the solution becomes cloudy indicates the solubility limit in that co-solvent mixture.
Issue 3: Slow Dissolution Rate
Even in a suitable solvent, the rate of dissolution can be slow.
1. Sonication:
Ultrasonic baths can accelerate the dissolution process by breaking down solid aggregates and increasing the surface area of the solute.[10]
Experimental Protocol: Ultrasound-Assisted Dissolution
-
Prepare a suspension of the compound in the chosen solvent or solvent system.
-
Place the vial in an ultrasonic bath.
-
Sonicate for 5-15 minute intervals, checking for dissolution.
-
Note: Be aware that prolonged sonication can generate heat, which may affect temperature-sensitive compounds or volatile solvents.
Advanced Analytical Protocol: Quantitative Solubility Determination by HPLC
For precise solubility measurements, High-Performance Liquid Chromatography (HPLC) is the recommended method.[11][12]
Experimental Protocol: Shake-Flask Method with HPLC Analysis
-
Preparation of Saturated Solution: Add an excess amount of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
HPLC Analysis:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of your HPLC method.
-
Inject the diluted sample into the HPLC system.
-
Quantify the concentration against a standard curve prepared from a known concentration of the compound.
-
Figure 1: Workflow for Quantitative Solubility Determination
Troubleshooting Decision Tree
Figure 2: Decision Tree for Overcoming Solubility Issues
References
-
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Industrial Chemicals. (n.d.). Buy Pyrrole-2-Carbaldehyde at Affordable Price, Grade. Retrieved from [Link]
-
gChem. (n.d.). DMSO. Retrieved from [Link]
- Safari, J., & Javadian, H. (2015). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Ultrasonics Sonochemistry, 27, 479-494.
-
GEUS. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271.
-
Vladimirova, S. (2017, March 3). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. Retrieved from [Link]
- Patel, R. P., & Patel, K. C. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1136–1205.
- Smith, J. D., & Williams, K. L. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 6(35), 22967–22973.
-
Biosynce. (2025, August 22). What are the separation methods for pyrrole and its mixtures? Retrieved from [Link]
-
American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
International Journal of Novel Research and Development. (2025, July). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]
-
Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
-
Canadian Science Publishing. (1967). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Retrieved from [Link]
-
Canadian Science Publishing. (1965). IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Retrieved from [Link]
-
Biosynce. (2025, June 16). What is the solubility of pyrrole in different solvents? Retrieved from [Link]
-
- Politecnico di Milano. (2022, September 12). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]
-
RACO. (n.d.). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. Retrieved from [Link]
-
Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]
-
PMC. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. oatext.com [oatext.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. pub.geus.dk [pub.geus.dk]
- 9. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 10. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Overview & Physicochemical Profiling
As a Senior Application Scientist, I frequently encounter challenges in isolating functionalized pyrroles from complex reaction matrices. 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde presents a unique chromatographic profile. The N-methyl group eliminates the strong hydrogen-bond donating capability typical of free pyrroles, which favorably reduces extreme tailing. However, the C2-aldehyde is a strong hydrogen-bond acceptor and is highly susceptible to autoxidation, while the electron-rich pyrrole core remains sensitive to1[1]. Furthermore, the 4-bromophenyl substituent significantly increases the molecule's lipophilicity and UV cross-section, dictating our choice of mobile phase and detection parameters.
Troubleshooting Guides & FAQs
Q1: Why does my product streak on standard silica gel, and how can I achieve sharp elution bands? Cause: Despite the N-methylation, the polarized carbonyl group of the pyrrole-2-carbaldehyde strongly interacts with the acidic silanol (Si-OH) groups on the silica stationary phase. This leads to reversible charge-transfer interactions and acid-catalyzed degradation on the column[1]. Solution: Implement a self-validating stationary phase deactivation. Add 0.5–1.0% v/v Triethylamine (TEA) to your initial non-polar mobile phase (e.g., Hexane) during column packing. This neutralizes the highly acidic silanol sites, creating an 1 that prevents streaking and preserves the integrity of the pyrrole core[1].
Q2: I am observing co-elution with a debrominated byproduct (3-phenyl-1-methyl-1H-pyrrole-2-carbaldehyde). How do I resolve this? Cause: If your synthesis involved a Suzuki-Miyaura cross-coupling or if the starting material underwent hydrodebromination, the debrominated impurity will have a nearly identical polarity to the target molecule. Standard Hexane/Ethyl Acetate systems often fail to separate these because both rely on dipole-dipole interactions dominated by the aldehyde moiety[2]. Solution: Shift the selectivity of your mobile phase. Transition to a Toluene/Ethyl Acetate (e.g., 95:5) or Dichloromethane/Hexane (e.g., 70:30) system. Toluene introduces π−π interactions with the stationary phase and the analytes, exploiting the subtle electronic differences between the brominated and non-brominated phenyl rings to achieve 2[2].
Q3: The isolated product turns from a pale yellow solid to a dark, viscous oil over time. What is happening during or after chromatography? Cause: Pyrrole-2-carbaldehydes are susceptible to autoxidation, where the aldehyde is oxidized to a carboxylic acid, and the electron-rich pyrrole ring can undergo radical-mediated polymerization when exposed to light and oxygen. This is exacerbated by trace metal impurities from previous synthetic steps (e.g., Palladium from cross-couplings)[3]. Solution: Run the column using degassed solvents and shield the glass column from direct light using aluminum foil. Post-purification, immediately concentrate the fractions under reduced pressure at a water bath temperature strictly below 35°C. Flush the receiving flask with Argon and3 at -20°C[3].
Q4: My crude mixture is a thick, dark oil that is insoluble in the starting eluent (e.g., 9:1 Hexane/EtOAc). How should I load it onto the column? Cause: The crude matrix often contains highly polar polymeric byproducts and residual reagent complexes (such as DMF/POCl3 from Vilsmeier-Haack formylations) that trap the target molecule, preventing dissolution in non-polar solvents[4]. Solution: Utilize the dry-loading technique. Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approximately 3 times the crude mass) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the pre-packed column. This ensures a narrow loading band and prevents the product from 4 at the solvent front[4].
Optimized Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system; each step contains an internal check to ensure causality and success.
Step 1: Stationary Phase Preparation and Deactivation
-
Measure out 230–400 mesh silica gel (approx. 30–50 times the weight of the crude mixture).
-
Prepare the initial mobile phase: Hexane containing 1.0% v/v Triethylamine (TEA).
-
Create a slurry of the silica gel in the TEA-doped Hexane and pour it into the glass column.
-
Validation Check: Run at least two column volumes of the TEA-Hexane mixture through the bed to ensure complete deactivation of the silanol groups.
Step 2: Dry Loading the Crude Matrix
-
Dissolve the crude 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde in 2–5 mL of Dichloromethane (DCM).
-
Add dry silica gel (3x the crude weight) to the flask.
-
Evaporate the DCM completely using a rotary evaporator until a uniform, dry powder remains.
-
Carefully pour the dry powder onto the flat surface of the packed silica bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disruption during solvent addition.
Step 3: Step-Gradient Elution
-
Begin elution with 100% Hexane (1 column volume) to flush out non-polar impurities (e.g., unreacted bromobenzene derivatives).
-
Gradually increase the polarity using a step-gradient: 95:5 Hexane/Ethyl Acetate, then 90:10, and finally 85:15.
-
Causality Note: The step-gradient prevents the polar aldehyde from eluting too quickly, which would otherwise cause fronting and co-elution with closely related impurities.
Step 4: Fraction Collection and Analysis
-
Collect fractions in 15–20 mL test tubes.
-
Spot fractions on a silica TLC plate. Develop in 80:20 Hexane/Ethyl Acetate.
-
Validation Check: Visualize under UV light (254 nm)—the 4-bromophenyl group provides strong quenching. Confirm the presence of the aldehyde by dipping the plate in a Potassium Permanganate ( KMnO4 ) stain and heating; the target spot will rapidly turn yellow against a purple background.
Quantitative Data Presentation
| Eluent System | Additive | Target Rf | Resolution (Target vs. Debromo Impurity) | Causality / Notes |
| Hexane / EtOAc (80:20) | None | 0.35 | Poor (< 1.0) | Standard system; prone to streaking and co-elution. |
| Hexane / EtOAc (80:20) | 1% TEA | 0.38 | Moderate (~1.2) | TEA neutralizes silica; eliminates streaking. |
| Toluene / EtOAc (95:5) | 1% TEA | 0.30 | Excellent (> 1.5) | π−π interactions resolve brominated vs. non-brominated rings. |
| DCM / Hexane (70:30) | None | 0.40 | Good (~1.3) | Useful for highly lipophilic crude matrices. |
Workflow Visualization
Fig 1. Self-validating chromatography workflow for pyrrole-2-carbaldehyde purification.
References
-
Royal Society of Chemistry. "Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery."[Link]
-
American Chemical Society. "Tandem Ring-Contraction/Regioselective C–H Iodination Reaction of Pyridinium Salts."[Link]
Sources
Preventing oxidation and degradation of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde during storage
Welcome to the technical support center for 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation and degradation of this key chemical intermediate during storage. By understanding the underlying chemical principles and adhering to best practices, you can ensure the long-term integrity and purity of your compound, leading to more reliable and reproducible experimental outcomes.
Introduction: The Challenge of Stability
3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a polysubstituted pyrrole derivative with significant potential in medicinal chemistry and materials science. However, like many aromatic aldehydes and heterocyclic compounds, it is susceptible to degradation over time. The primary culprits are oxidation of the aldehyde functional group and potential polymerization of the pyrrole ring.[1] These processes can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. This guide provides a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde?
A1: The two main degradation pathways are:
-
Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, which converts it into the corresponding carboxylic acid, 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.[1] This is the most common degradation route for aromatic aldehydes and is primarily initiated by atmospheric oxygen.
-
Polymerization: Pyrrole and its derivatives can be prone to polymerization, especially in the presence of light or acids, leading to the formation of colored, insoluble materials.[1]
Q2: What is the ideal temperature for storing this compound?
A2: For long-term storage, it is recommended to store 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde at 2-8°C in a refrigerator. Avoid storing it at room temperature for extended periods, as elevated temperatures can accelerate the rates of both oxidation and polymerization.[1]
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: Yes, it is highly recommended. To minimize oxidation, the compound should be stored under an inert atmosphere such as argon or nitrogen . This can be achieved by using a vial with a septum-sealed cap and flushing the headspace with the inert gas before sealing. For frequent use, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Q4: How does light affect the stability of this compound?
A4: Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways, including oxidation and polymerization.[1] Therefore, it is crucial to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Q5: Can I use antioxidants to improve the stability of my compound?
A5: Yes, the addition of a radical-scavenging antioxidant can be an effective strategy to inhibit oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose. A low concentration (e.g., 0.01-0.1% by weight) is typically sufficient. However, it is essential to ensure that the antioxidant does not interfere with your downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
Issue 1: The compound has developed a yellowish or brownish tint over time.
-
Probable Cause: This discoloration often indicates the onset of degradation, likely due to minor oxidation or polymerization.
-
Recommended Action:
-
Assess Purity: Before use, check the purity of the compound using an appropriate analytical method such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification (if necessary): If the purity is compromised, the compound may need to be repurified. Column chromatography on silica gel is a common method for purifying pyrrole aldehydes. Recrystallization from a suitable solvent system can also be effective.
-
Review Storage Conditions: Ensure that the compound is being stored under the recommended conditions (2-8°C, inert atmosphere, protection from light).
-
Issue 2: Inconsistent results in experiments using an older batch of the compound.
-
Probable Cause: This is a strong indicator of compound degradation. The presence of impurities, such as the corresponding carboxylic acid, can interfere with reactions or biological assays.
-
Recommended Action:
-
Purity Verification: Analyze the older batch alongside a new, pure sample using HPLC or LC-MS to identify and quantify any degradation products.
-
Forced Degradation Study: To proactively understand the stability of your compound in your experimental conditions, consider performing a forced degradation study (see protocol below). This will help identify potential degradants and establish the stability-indicating capability of your analytical methods.
-
Use Fresh Aliquots: For critical experiments, always use a freshly opened or recently purified aliquot of the compound.
-
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Aliquot: If you have a large quantity of the compound, divide it into smaller, experiment-sized portions in amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere: Place the open vials in a glove box or a Schlenk line. Evacuate the air and backfill with dry argon or nitrogen gas. Repeat this cycle three times.
-
Seal: Securely cap the vials with Teflon-lined septa and seal with paraffin film for extra protection against moisture and air ingress.
-
Label: Clearly label each vial with the compound name, date, and any other relevant information.
-
Store: Place the sealed vials in a refrigerator at 2-8°C.
Protocol 2: Monitoring Purity by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:4 or 1:3 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of 0.3-0.5 for the pure compound.
-
Visualization:
-
UV Light: The compound should be visible under UV light (254 nm) due to its aromatic rings.
-
Staining: A potassium permanganate stain can be used. The aldehyde will likely show up as a yellow spot on a purple background. The carboxylic acid degradant will also be visible.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a common choice. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 4: Forced Degradation Study
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is crucial for developing stability-indicating analytical methods.[2]
-
Prepare Stock Solutions: Prepare solutions of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature for 8 hours.
-
Oxidation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC or LC-MS alongside a control sample (unstressed). The goal is to achieve 5-20% degradation.[3] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and slows down oxidation kinetics.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde functional group. |
| Light Protection | Amber vial or opaque container | Prevents photodegradation and light-catalyzed polymerization.[1] |
| Container | Glass vial with Teflon-lined cap | Inert material to prevent leaching and provides a good seal. |
| Antioxidant (Optional) | 0.01-0.1% BHT | Scavenges free radicals to inhibit the initiation of oxidation. |
Visualizations
Degradation Pathway
Caption: Primary degradation pathways for the target compound.
Recommended Storage Workflow
Caption: Step-by-step workflow for optimal long-term storage.
References
-
Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. [Link]
-
Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. ACS Publications. [Link]
-
Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. MDPI. [Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. Organic Letters. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. ResearchGate. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. MDPI. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. PMC. [Link]
-
Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. [Link]
-
Properties, environmental fate and biodegradation of carbazole. PMC. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. MDPI. [Link]
-
Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. [Link]
-
Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. Research Square. [Link]
- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]
-
Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]
-
Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]
- Method for detecting aldehyde and ketone by using thin layer chromatography.
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials. [Link]
-
Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications. [Link]
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Troubleshooting debromination side reactions in 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde couplings
Welcome to the Technical Support Center for troubleshooting debromination side reactions in palladium-catalyzed cross-couplings of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the formation of the undesired debrominated byproduct, 1-methyl-1H-pyrrole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in my coupling reaction?
A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired byproduct, reducing the yield of your target molecule and complicating purification efforts.[2]
Q2: What are the primary factors that promote this debromination side reaction?
A2: Several factors can contribute to debromination, including the choice of base, catalyst and ligand system, reaction temperature, and the presence of protic solvents or other hydride sources.[1][2] Electron-rich aryl halides and highly active catalysts can also be more prone to this side reaction.[3]
Q3: How can I quickly check if debromination is occurring in my reaction?
A3: You can monitor your reaction progress using Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] The debrominated byproduct will have a lower molecular weight and typically a different polarity compared to your starting material and desired product. For definitive structural confirmation, ¹H NMR spectroscopy of the crude reaction mixture will show a new aromatic proton signal where the bromine was previously located.[4]
Understanding the Mechanism: The Root of the Problem
In a typical palladium-catalyzed cross-coupling cycle (e.g., Suzuki, Heck, Sonogashira), the desired pathway involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the coupled product.
Debromination occurs when a competing pathway intercepts the catalytic cycle. After the initial oxidative addition, the resulting Ar-Pd(II)-Br complex can react with a hydride source. This leads to the formation of an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to produce the debrominated arene and regenerate the Pd(0) catalyst.[7]
Caption: Competing pathways in Pd-catalyzed cross-coupling leading to debromination.
Troubleshooting Guide
This section provides a systematic approach to minimizing debromination based on the specific coupling reaction.
General Strategies (Applicable to Suzuki, Heck, and Sonogashira Couplings)
Issue: Significant formation of 1-methyl-1H-pyrrole-2-carbaldehyde is observed.
| Potential Cause | Recommended Solution & Rationale |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the desired reaction, it often has a more pronounced effect on suppressing the higher activation energy side reactions like debromination.[2] |
| Presence of Hydride Donors | Ensure all solvents and reagents are anhydrous and of high purity.[8] Water, alcohols, and even some amine bases can act as hydride sources.[9][10] Consider using aprotic solvents like dioxane, THF, or toluene.[11] |
| Inappropriate Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[12] Bulky, electron-rich phosphine ligands can sometimes accelerate the desired reductive elimination, outcompeting the debromination pathway.[11] Consider screening ligands such as those from the Buchwald or cataCXium® families. |
Suzuki Coupling Specifics
Issue: Debromination persists in a Suzuki-Miyaura coupling.
| Potential Cause | Recommended Solution & Rationale |
| Strong Base | Strong bases, particularly alkoxides, can promote debromination.[1] Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or CsF.[1] These bases are less likely to generate hydride species that lead to the side reaction.[1] |
| Boronic Acid Instability | If the boronic acid or its ester partner is degrading over the course of the reaction, the concentration of the active coupling partner decreases, allowing more time for debromination to occur.[1] Ensure the purity of your boronic acid and consider using a slight excess (1.1-1.2 equivalents). |
Heck Coupling Specifics
Issue: Debromination is the major side product in a Heck reaction.
| Potential Cause | Recommended Solution & Rationale |
| Amine Base as Hydride Source | Organic bases like triethylamine (Et₃N) can act as hydride donors, especially at elevated temperatures.[2] Switching to an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is often effective in minimizing this side reaction.[2] |
| Slow Reductive Elimination | If the reductive elimination of the desired product is slow, the palladium intermediate has more time to undergo side reactions. The use of bulky, electron-rich phosphine ligands can promote this final step of the catalytic cycle.[7] |
Sonogashira Coupling Specifics
Issue: Debromination competes with alkyne coupling.
| Potential Cause | Recommended Solution & Rationale |
| Catalyst Decomposition | The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition (palladium black formation) and promote side reactions.[13] Ensure all solvents and reagents are thoroughly degassed. |
| Copper Co-catalyst Issues | While essential for the traditional Sonogashira mechanism, the copper co-catalyst can also promote alkyne homocoupling (Glaser coupling).[14][15] If this is also observed, consider reducing the amount of the copper source or switching to a copper-free protocol.[13][15] |
Experimental Protocols
Protocol 1: Ligand Screening to Minimize Debromination
This protocol provides a framework for screening different phosphine ligands to identify the optimal choice for minimizing debromination in a Suzuki coupling.
-
Setup: In parallel reaction vials, add 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of your palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and a panel of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 4.4 mol %).
-
Reaction: Add the palladium precursor and the respective ligand to each reaction vial. Add degassed solvent (e.g., dioxane/water 4:1).
-
Execution: Seal the vials and heat to the desired temperature (e.g., 80 °C).
-
Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the ratio of desired product to the debrominated byproduct.
Protocol 2: Base Optimization Study
This protocol outlines a method for screening different bases to reduce debromination.
-
Setup: In parallel reaction vials, add 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), your palladium precursor (e.g., Pd(dppf)Cl₂, 5 mol %), and the chosen phosphine ligand.
-
Base Addition: To each vial, add a different base (2.0-3.0 eq). Screen a range of bases from strong to weak (e.g., NaOᵗBu, K₂CO₃, K₃PO₄, CsF).
-
Reaction: Add degassed solvent (e.g., THF).
-
Execution: Seal the vials and stir at the optimized temperature from previous experiments.
-
Analysis: Monitor the reactions by TLC. Upon completion, perform a standard aqueous workup and analyze the crude product mixture by ¹H NMR to quantify the product-to-byproduct ratio.[2]
Caption: A systematic workflow for troubleshooting debromination side reactions.
References
-
Milstein, D., & Stille, J. K. (1979). Palladium-catalyzed coupling of tetraorganotin compounds with aryl and vinyl halides. Stereospecificity and functional group tolerance. Journal of the American Chemical Society, 101(17), 4992–4998. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047–1062. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2002). Sonogashira and Suzuki Couplings of Aryl Chlorides Catalyzed by a Palladium/Imidazolium Salt System. The Journal of Organic Chemistry, 66(23), 7729–7737. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for reductive elimination from palladium(II). Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11794-11796. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Sonogashira Coupling. (n.d.). Chemistry LibreTexts. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Longdom Publishing. Decoding Formulations: Cutting-edge Approaches in Chemical Product Deformulation. [Link]
-
ATSDR. Analytical Methods. [Link]
Sources
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- 5. longdom.org [longdom.org]
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- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cfmot.de [cfmot.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde Functionalization
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde .
This substrate presents a unique dual challenge in synthetic methodology:
-
The Aryl Bromide Moiety: Requires efficient oxidative addition, necessitating specific ligand architectures to drive the catalytic cycle at ultra-low palladium loadings[1].
-
The Pyrrole-2-Carbaldehyde Core: The aldehyde group is sensitive to harsh basic conditions and can act as a competing σ -donor to coordinate with palladium, potentially poisoning the catalyst or inducing side reactions (such as decarbonylation or off-target condensation)[2].
Logical Workflow for Catalyst Optimization
The following decision tree maps the causality-driven approach to reducing palladium loading while preserving the structural integrity of the pyrrole-carbaldehyde core.
Caption: Iterative workflow for optimizing palladium catalyst loading while mitigating aldehyde-induced side reactions.
Quantitative Data: Catalyst Loading & Ligand Efficiency
To establish a baseline, we evaluated the Suzuki-Miyaura coupling of aryl bromides structurally analogous to 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde with phenylboronic acid. The data below illustrates the critical relationship between ligand choice, palladium loading, and Turnover Number (TON). Using bidentate nitrogen ligands or highly active bulky phosphines allows for a significant reduction in Pd loading while maintaining high yields[3].
| Catalyst System | Ligand Type | Pd Loading (mol%) | Base / Solvent | Temp (°C) | Yield (%) | TON |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | 5.0 | K₂CO₃ / Dioxane:H₂O | 80 | 88 | 17.6 |
| Pd₂(dba)₃ / XPhos | Bulky Biaryl Phosphine | 0.5 | K₃PO₄ / THF:H₂O | 65 | 94 | 188 |
| Pd(OAc)₂ / PYA (L6) | Bidentate Nitrogen | 0.1 | K₂CO₃ / HEP:H₂O | 60 | 96 | 960 |
| Pd(OAc)₂ / PYA (L6) | Bidentate Nitrogen | 0.05 | K₂CO₃ / HEP:H₂O | 80 | 92 | 1,840 |
| Pd(OAc)₂ / PYA (L6) | Bidentate Nitrogen | 0.005 | K₂CO₃ / HEP:H₂O | 80 | 89 | 17,800 |
Data synthesized from benchmark optimization studies on aryl bromides using green solvent systems and advanced ligands[3].
Frequently Asked Questions & Troubleshooting Guides
Q1: Why does the reaction stall when I drop the palladium loading below 0.5 mol%, and how does the aldehyde group contribute to this? Causality & Solution: At ultra-low palladium loadings, the catalytic cycle is highly susceptible to poisoning. The formyl group (-CHO) on the pyrrole ring can act as a weak σ -donor, competitively coordinating with the electron-deficient Pd(II) intermediates. Furthermore, if strong bases (like NaOH or KOtBu) are used, the aldehyde can undergo off-target reactions (e.g., Cannizzaro reaction or aldol condensations), consuming the substrate and generating byproducts that further sequester palladium[2]. Solution: Switch to a milder base such as K₃PO₄ or K₂CO₃. Employ strongly coordinating, sterically demanding ligands (like XPhos or bidentate pyridinium amidates) that outcompete the aldehyde for palladium coordination, keeping the metal securely in the active catalytic cycle[3].
Q2: I am observing "Palladium Black" precipitation within the first 30 minutes. What causes this, and how can I prevent it? Causality & Solution: Palladium black is the inactive, aggregated form of Pd(0). It precipitates when the rate of reductive elimination outpaces the rate of oxidative addition or transmetalation, leaving naked Pd(0) in solution without sufficient ligand stabilization. For our specific substrate, the electron-withdrawing nature of the distant aldehyde slightly activates the aryl bromide, but if the transmetalation step is slow (e.g., due to poor boronic acid solubility in the chosen solvent), Pd(0) accumulates and crashes out. Solution: Increase the concentration of the boronic acid or use a more soluble boronate ester (e.g., Bpin derivatives). Alternatively, utilize mechanochemical solvent-free conditions (like an electromagnetic mill) which have been shown to stabilize low Pd loadings (0.05–0.5 mol%) and prevent aggregation by maximizing solid-state mixing[4].
Q3: Can I perform this coupling at room temperature to protect the sensitive pyrrole-carbaldehyde core? Causality & Solution: Yes. While aryl chlorides typically require elevated temperatures, aryl bromides are sufficiently reactive for room-temperature oxidative addition if the right catalyst system is used. By utilizing specific designer surfactants in water or highly active bidentate nitrogen ligands, the activation energy for oxidative addition is lowered. Recent protocols demonstrate successful coupling of aryl bromides at 30 °C with complete conversion, preserving sensitive functional groups[3][5].
Mechanistic Pathway: The Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the self-validating nature of the cross-coupling mechanism for our specific substrate.
Caption: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition of the aryl bromide substrate.
Self-Validating Experimental Protocol: Low-Loading Suzuki-Miyaura Coupling
This protocol is designed to achieve high yields using a minimized palladium loading (0.05 mol%), specifically tailored to protect the aldehyde functionality of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
Objective: Synthesize 3-(4'-phenyl-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carbaldehyde via Suzuki-Miyaura coupling.
Materials & Reagents:
-
Substrate: 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 mmol, 1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) (0.0005 mmol, 0.05 mol%)
-
Ligand: Bidentate pyridinium amidate (PYA) ligand or XPhos (0.001 mmol, 0.1 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Solvent: Hydroxyethyl pyrrolidone (HEP) / Water (6:4 v/v) or 1,4-Dioxane / Water (3:1 v/v) (Total volume: 5 mL)
Step-by-Step Methodology:
-
System Preparation (Self-Validation: Oxygen Exclusion):
-
Equip a 10 mL Schlenk tube with a magnetic stir bar. Flame-dry under vacuum and backfill with ultra-pure Argon three times. Causality: Oxygen promotes homocoupling of the boronic acid and oxidizes electron-rich phosphine ligands, which is fatal at 0.05 mol% Pd loading.
-
-
Reagent Charging:
-
Add the substrate (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) to the Schlenk tube.
-
-
Catalyst Pre-Activation:
-
In a separate, argon-purged 2 mL vial, dissolve Pd(OAc)₂ and the chosen ligand in 1 mL of the degassed organic solvent. Stir for 10 minutes at room temperature until a color change (typically to pale yellow/orange) is observed, indicating the formation of the active Pd(0)Lₙ species.
-
-
Reaction Initiation:
-
Add the remaining solvent (degassed water and organic solvent) to the Schlenk tube.
-
Inject the pre-activated catalyst solution into the Schlenk tube via a gas-tight syringe.
-
Seal the tube and heat to 60 °C in a pre-equilibrated oil bath.
-
-
In-Process Monitoring (Self-Validation: Reaction Kinetics):
-
At t = 30 min and t = 2 hours, withdraw a 10 µL aliquot under Argon. Dilute with 1 mL acetonitrile and analyze via LC-MS.
-
Check: Look for the disappearance of the aryl bromide isotope pattern (M and M+2 peaks of equal intensity) and the appearance of the product mass. If unreacted substrate remains but no Pd black is visible, the transmetalation is slow; do not add more catalyst, but rather increase the temperature to 80 °C.
-
-
Work-up and Isolation:
-
Upon completion (>95% conversion), cool the mixture to room temperature.
-
Dilute with ethyl acetate (15 mL) and wash with distilled water (3 x 10 mL) to remove the HEP/dioxane and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized pyrrole-2-carbaldehyde.
-
References
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence Source: MDPI URL:[Link]
-
Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents Source: ACS Sustainable Chemistry & Engineering URL:[Link]
-
Electromagnetic Mill Promoted Mechanochemical Solvent-Free Palladium-Catalyzed Borylation of Aryl Bromides Source: Organic Letters (ACS Publications) URL:[Link]
-
Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling Source: Organic Letters (ACS Publications) URL:[Link]
Sources
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Minimizing byproducts during the formylation of 3-(4-bromophenyl)-1-methyl-1H-pyrrole
Welcome to the Technical Support Center for the formylation of 3-(4-bromophenyl)-1-methyl-1H-pyrrole. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot byproduct formation during this specific electrophilic aromatic substitution.
Rather than just providing a standard recipe, this guide dissects the chemical causality behind the to give you precise control over your synthetic outcomes.
Mechanistic Pathway & Byproduct Origins
To control byproducts, we must first understand the competing pathways. The Vilsmeier reagent (a chloroiminium ion) attacks the highly electron-rich pyrrole core. While the C3-aryl group creates steric hindrance at the adjacent C2-position, it also provides resonance stabilization to the intermediate Wheland complex. This dynamic creates a tight competition between the target product, regioisomers, and degradation pathways.
Reaction pathways and byproduct formation in the Vilsmeier-Haack formylation of the pyrrole.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I isolating a high percentage of the 5-formyl regioisomer instead of the desired 2-formyl product? A: This is a classic conflict between kinetic and thermodynamic control. As established in, the 5-position is sterically free, but the 2-position is electronically favored due to extended conjugation with the 3-(4-bromophenyl) group during intermediate formation. If your reaction temperature exceeds 25 °C, thermal energy overcomes the activation barrier for the sterically hindered C2-attack, leading to an erosion of regioselectivity and an increase in the 5-formyl byproduct. Solution: Maintain the reaction strictly between 0 °C and 15 °C.
Q2: How can I eliminate the formation of 2,5-diformyl (bis-formylated) byproducts? A: While a single formyl group deactivates the pyrrole ring, the nitrogen's lone pair still provides enough electron density to allow a second electrophilic attack if the is present in excess. Solution: Limit your Phosphorus Oxychloride (POCl₃) stoichiometry to exactly 1.1 equivalents. Furthermore, ensure the substrate is added to the Vilsmeier reagent slowly, rather than the other way around, to prevent localized excesses of the electrophile.
Q3: My crude reaction mixture is turning into a dark, tarry substance with very low yield. What is happening? A: You are witnessing acid-catalyzed polymerization. Pyrroles are notoriously sensitive to strong acids. The Vilsmeier reaction generates HCl and phosphoric acid derivatives. If you quench the reaction in unbuffered water, the sudden drop in pH causes the electron-rich pyrrole rings to undergo electrophilic attack by protonated pyrrole species, leading to oligomeric tars. For a deeper dive into the fundamental mechanism, refer to the . Solution: Always quench into a heavily buffered aqueous solution (like saturated Sodium Acetate) to keep the pH between 5 and 7.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes how different variables impact the byproduct distribution. Use this to benchmark your HPLC data.
| Temperature (°C) | POCl₃ (eq) | DMF (eq) | Quench Buffer | 2-Formyl Target (%) | 5-Formyl Regioisomer (%) | 2,5-Diformyl (%) | Tars / Polymers (%) |
| 0 to 15 (Optimized) | 1.1 | 1.2 | Sat. NaOAc | 88% | 8% | <1% | <3% |
| 60 (High Temp) | 1.1 | 1.2 | Sat. NaOAc | 75% | 12% | 5% | 8% |
| 25 (Excess Reagent) | 2.5 | 3.0 | Sat. NaOAc | 60% | 5% | 25% | 10% |
| 15 (Poor Quench) | 1.1 | 1.2 | Water (Unbuffered) | 65% | 6% | <1% | 28% |
Optimized Step-by-Step Methodology (Self-Validating Protocol)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Preparation of the Vilsmeier Reagent
-
Charge a dry, argon-flushed flask with anhydrous N,N-Dimethylformamide (DMF) (1.2 eq) and anhydrous Dichloromethane (DCM) (10 mL/g of substrate).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add POCl₃ (1.1 eq) dropwise over 15 minutes, maintaining the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.
-
Validation Check: The solution should remain colorless to pale yellow. If it turns dark orange or red, the Vilsmeier reagent has thermally decomposed; discard and restart.
Step 2: Substrate Addition
-
Dissolve 3-(4-bromophenyl)-1-methyl-1H-pyrrole (1.0 eq) in a minimum volume of anhydrous DCM.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C over 30 minutes.
-
Allow the reaction to slowly warm to 15 °C and stir for 2 hours.
-
Validation Check: Pull a 10 µL aliquot, quench in 1 mL of saturated NaOAc, extract with Ethyl Acetate, and analyze via HPLC. The reaction is complete when the starting material peak area is <2%.
Step 3: Buffered Hydrolysis (The Quench)
-
Prepare a beaker with a 10-fold volumetric excess of ice-cold saturated aqueous Sodium Acetate (NaOAc).
-
Slowly pour the reaction mixture into the vigorously stirring NaOAc solution.
-
Stir for 1 hour at room temperature to fully hydrolyze the intermediate iminium salt to the aldehyde.
-
Validation Check (Critical): Test the aqueous layer with pH paper. It must read between pH 5 and 7. If pH < 5, immediately add solid NaHCO₃ until the pH is corrected to prevent tar formation.
Step 4: Isolation
-
Separate the organic DCM layer. Extract the aqueous layer twice with DCM.
-
Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via recrystallization (ethanol/water) or silica gel chromatography to separate the minor 5-formyl regioisomer.
References
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link]
-
Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL:[Link]
-
Vilsmeier–Haack reaction Source: Wikipedia URL:[Link]
-
Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL:[Link]
HPLC Method Validation for Purity Analysis of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide and Comparative Analysis
This guide provides a comprehensive, technically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of the novel compound 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde. In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy.[1] The presence of impurities, even at trace levels, can have significant pharmacological and toxicological consequences.[2]
Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate rigorous validation of analytical procedures to demonstrate their suitability for their intended purpose.[3][4][5] This guide is structured to provide researchers and drug development professionals with both the procedural "how" and the scientific "why," adhering to the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[6][7][8] We will first detail the validation of a specific reversed-phase HPLC (RP-HPLC) method and then objectively compare its performance against alternative analytical technologies.
Part 1: The Validated RP-HPLC Method
The Analyte: 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
-
Structure:
-
Molecular Formula: C₁₂H₁₀BrNO
-
Molecular Weight: 264.12 g/mol
-
-
Physicochemical Rationale for Method Selection: The analyte is a moderately polar molecule containing aromatic rings, a pyrrole heterocycle, and a carbaldehyde group. This structure imparts strong UV absorbance, making UV detection a highly suitable and sensitive choice. Its non-polar regions (bromophenyl and methyl-pyrrole core) make it an ideal candidate for retention and separation on a non-polar stationary phase, such as C18, in a reversed-phase chromatographic system.
Chromatographic System and Conditions
The selection of chromatographic conditions is a critical first step, guided by the chemical nature of the analyte. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
| Parameter | Condition | Rationale for Selection |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, robust HPLC system capable of delivering stable flow rates and providing reliable UV detection. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 columns provide excellent retention for non-polar to moderately polar compounds. The end-capping on the Eclipse Plus series minimizes peak tailing for basic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | An acidified mobile phase ensures that any ionizable functional groups are protonated, leading to consistent retention times and improved peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC, providing good elution strength for the analyte and compatibility with the aqueous phase. |
| Elution Mode | Gradient | A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time. |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-20 min: 40% B | This program provides an initial isocratic hold for robust separation of early impurities, followed by a ramp to elute the main peak and any strongly retained species, and finally re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, expected to provide high sensitivity for the analyte. A photodiode array (PDA) detector is recommended to assess peak purity.[2] |
| Injection Volume | 10 µL | A small injection volume minimizes potential for band broadening. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion. |
The Validation Protocol: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The following sections detail the experimental protocols for validating the purity method according to ICH Q2(R1) guidelines.[8]
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For a purity method, this is arguably the most critical parameter. We must prove that the method can separate the main peak from all potential process-related impurities and degradation products.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Analyte Solution: Prepare a solution of the analyte at a nominal concentration (e.g., 0.5 mg/mL).
-
Spiked Solution: If known impurities are available, spike them into the analyte solution.
-
-
Forced Degradation: Subject the analyte to stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Reflux analyte solution in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux analyte solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid analyte to 105°C for 48 hours.
-
Photolytic Degradation: Expose analyte solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject all prepared solutions. Use a PDA detector to assess peak purity for the analyte peak in the stressed samples. The peak purity index should be close to unity, indicating no co-eluting peaks.
Acceptance Criteria:
-
The analyte peak should be well-resolved from all impurity and degradation peaks (Resolution > 2.0).
-
The blank should show no interference at the retention time of the analyte.
-
The peak purity analysis of the analyte peak in stressed samples must pass (e.g., purity angle < purity threshold).
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantitation of any impurities found.
Experimental Protocol:
-
Prepare a stock solution of the analyte (e.g., 1.0 mg/mL).
-
Perform serial dilutions to create at least five concentration levels, covering a range from the Limit of Quantitation (LOQ) to 120% of the nominal concentration (e.g., LOQ, 0.25, 0.5, 0.75, 1.0, 1.2 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Summary: Linearity Results
| Concentration (mg/mL) | Mean Peak Area (n=3) |
|---|---|
| 0.05 (LOQ) | 15,230 |
| 0.25 | 75,980 |
| 0.50 | 151,500 |
| 0.75 | 227,150 |
| 1.00 | 303,200 |
| 1.20 | 364,100 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
The residuals should be randomly distributed around the regression line.
Causality: Accuracy measures the closeness of the test results to the true value. It is determined by spiking a known amount of analyte into a sample matrix (or blank) at different concentration levels.
Experimental Protocol:
-
Prepare solutions of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery for each.
-
Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100
-
Data Summary: Accuracy Results
| Level | Theoretical Conc. (mg/mL) | Mean Measured Conc. (mg/mL, n=3) | Mean Recovery (%) | %RSD |
|---|---|---|---|---|
| 80% | 0.40 | 0.398 | 99.5 | 0.8% |
| 100% | 0.50 | 0.503 | 100.6 | 0.5% |
| 120% | 0.60 | 0.597 | 99.5 | 0.6% |
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% for each level.
-
The Relative Standard Deviation (%RSD) for each level should be ≤ 2.0%.
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[12]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the analyte at 100% of the nominal concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the peak areas.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this second set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the two data sets to assess overall precision.
-
Data Summary: Precision Results
| Parameter | Analyst 1 / Day 1 (Peak Area) | Analyst 2 / Day 2 (Peak Area) |
|---|---|---|
| Sample 1 | 151,300 | 152,100 |
| Sample 2 | 152,000 | 152,800 |
| Sample 3 | 150,900 | 151,900 |
| Sample 4 | 151,800 | 152,500 |
| Sample 5 | 152,200 | 153,100 |
| Sample 6 | 151,500 | 152,300 |
| Mean | 151,617 | 152,450 |
| Std. Dev. | 483 | 455 |
| %RSD | 0.32% | 0.30% |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: Based on the standard deviation of the response and the slope of the calibration curve.
-
Determine the slope (S) from the linearity study.
-
Determine the standard deviation of the response (σ). This can be based on the standard deviation of the y-intercepts of regression lines or the standard deviation of blank injections.
-
Calculate LOD and LOQ:
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
-
Prepare solutions at the calculated LOQ concentration and inject (n=6) to confirm that the precision (%RSD) at this level is acceptable.
Data Summary: LOD & LOQ
| Parameter | Value |
|---|---|
| Slope (S) | 302,500 |
| Std. Dev. of Intercept (σ) | 480 |
| Calculated LOD | 0.005 mg/mL (0.5% of 0.5 mg/mL) |
| Calculated LOQ | 0.016 mg/mL (1.6% of 0.5 mg/mL) |
| %RSD at LOQ (n=6) | 4.8% |
Acceptance Criteria:
-
The LOQ should be demonstrated with acceptable precision, typically a %RSD of ≤ 10%.
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Inject a standard solution and a system suitability solution for each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within their acceptance criteria for all varied conditions.
-
The retention time of the main peak should not shift significantly in a way that compromises separation.
Part 2: Comparative Analysis of Alternative Purity Methods
While the validated HPLC method is robust and fit for purpose, it is essential for a senior scientist to understand the analytical landscape and select the optimal technique for a given challenge. Here, we compare our HPLC method with two common alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of liquid chromatography that utilizes smaller particle size columns (<2 µm), resulting in significantly higher efficiency and resolution.[13][14]
Performance Comparison:
-
Speed: UPLC methods can reduce run times by a factor of 5-10 compared to traditional HPLC. Our 20-minute HPLC method could potentially be reduced to 2-4 minutes.
-
Resolution: The higher efficiency of UPLC columns provides superior resolving power, which is highly advantageous for complex impurity profiles.
-
Solvent Consumption: Due to shorter run times and lower flow rates, UPLC significantly reduces solvent purchase and disposal costs, making it a "greener" alternative.[13]
-
System Demands: UPLC operates at much higher backpressures (>10,000 psi), requiring specialized instrumentation. The systems are also more sensitive to sample particulates, demanding rigorous sample filtration.
Verdict: For routine QC of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, the developed HPLC method is sufficient. However, if a particularly complex degradation pathway is discovered or if high-throughput analysis is required, transferring the method to a UPLC platform would be a logical and beneficial next step.
Gas Chromatography (GC)
GC is a powerful separation technique, but its applicability is limited to analytes that are volatile and thermally stable.[2]
Performance Comparison:
-
Applicability: 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has a relatively high molecular weight and is likely a solid at room temperature, suggesting low volatility. Direct injection into a GC would require very high inlet temperatures, which could cause on-column degradation of the analyte. Derivatization to a more volatile form might be possible but adds complexity and potential for analytical error.
-
Sensitivity: When applicable, GC coupled with a Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. Coupled with a Mass Spectrometer (GC-MS), it provides unparalleled identification capabilities for unknown impurities.
-
Use Case: GC would not be the primary choice for purity analysis of the parent compound. However, it would be the superior method for analyzing residual solvents from the manufacturing process, which is a different, but equally important, aspect of purity testing.
Verdict: GC is not a suitable alternative for the primary purity assay of this analyte due to volatility and thermal stability concerns. Its role is complementary, excelling in the analysis of volatile impurities like residual solvents.
Comparative Summary
| Feature | Validated HPLC | UPLC | Gas Chromatography (GC) |
| Principle | Liquid-Solid Partitioning | Liquid-Solid Partitioning | Gas-Solid/Liquid Partitioning |
| Applicability to Analyte | Excellent | Excellent | Poor (requires derivatization) |
| Analysis Time | ~20 min | ~2-4 min | ~10-30 min |
| Resolution | Good | Excellent | Excellent (for volatiles) |
| Solvent Consumption | Moderate | Low | Very Low (carrier gas) |
| Instrumentation Cost | Standard | High | Standard |
| Primary Use Case | Purity, Assay, Impurity Profiling | High-throughput analysis, complex mixtures | Residual solvents, volatile impurities |
Visualizing the Workflow
Diagram 1: HPLC Method Validation Workflow
This diagram illustrates the logical flow and interdependence of the validation parameters as outlined by the ICH.
Caption: Logical flow of the HPLC method validation process.
Diagram 2: Analytical Method Selection Logic
This diagram outlines the decision-making process for choosing an appropriate analytical technique for purity analysis.
Caption: Decision tree for selecting a suitable purity analysis method.
Conclusion
The developed and validated reversed-phase HPLC method has been demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde. It meets all the requirements set forth by the ICH guidelines and is suitable for its intended purpose in a regulated quality control environment. While advanced techniques like UPLC offer significant advantages in speed and resolution, the established HPLC method provides a reliable and accessible platform for ensuring the quality and safety of this pharmaceutical compound. The choice between these technologies should be guided by the specific needs of the project, considering factors like sample complexity, throughput requirements, and available instrumentation.
References
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Aizea.com.
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FDA Guidance on Analytical Method Validation. Scribd.
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
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Technical Support Center: Characterization of Pyrrole Derivatives. Benchchem.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
-
Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency.
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Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText.
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu.
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Concept Heidelberg.
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
-
Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate.
-
Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. ACS Publications.
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmtech.com.
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
-
Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. Medwin Publishers.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
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Reactivity Comparison Guide: 3-(4-Bromophenyl)- vs. 3-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Executive Summary & Strategic Context
In the design of complex active pharmaceutical ingredients (APIs) and advanced materials, functionalized pyrroles are privileged scaffolds. When utilizing building blocks like 3-(4-halophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde , the choice of the halogen substituent—bromine versus chlorine—dictates the entire downstream synthetic strategy.
While the chloro analog is often more economical, the bromo analog offers vastly superior reactivity. This guide objectively compares the thermodynamic, kinetic, and practical performance of these two analogs, focusing on transition-metal-catalyzed cross-couplings and halogen-metal exchange reactions. As we will explore, the steric congestion around the 3-position of the pyrrole ring makes the intrinsic reactivity of the carbon-halogen bond the absolute determining factor for reaction success.
Thermodynamic & Kinetic Fundamentals
The divergence in reactivity between the bromo and chloro analogs is rooted in fundamental physical chemistry, specifically the Carbon-Halogen Bond Dissociation Energy (BDE) and atomic polarizability[1].
In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the catalytic cycle relies on the oxidative addition of the Pd(0) active species into the C-X bond. This step is typically rate-determining.
-
The Bromo Advantage: The C–Br bond has a BDE of approximately 346 kJ/mol[2]. Its higher polarizability allows the electron-rich Pd(0) center to easily interact with the bond, resulting in a low activation energy ( Ea ).
-
The Chloro Challenge: The C–Cl bond is significantly stronger, with a BDE of approximately 407 kJ/mol. Breaking this bond requires highly specialized, electron-rich, and sterically bulky ligands (such as P(t-Bu)₃ or Buchwald ligands like XPhos) to force the oxidative addition.
Table 1: Halogen Substituent Properties & Reactivity Profile
| Property / Parameter | 3-(4-Bromophenyl) Analog | 3-(4-Chlorophenyl) Analog |
| Carbon-Halogen BDE | ~346 kJ/mol | ~407 kJ/mol |
| Oxidative Addition Rate | Fast (Low Ea ) | Slow (High Ea ) |
| Halogen Polarizability | High | Low |
| Optimal Pd Catalyst | Pd(PPh₃)₄ (Standard, Low Cost) | Pd₂(dba)₃ / XPhos (Specialized, High Cost) |
| Halogen-Metal Exchange | Rapid and quantitative at -78 °C | Highly resistant; prone to side-reactions |
Mechanistic Pathway: Divergence in Catalytic Activation
The following diagram illustrates the kinetic divergence during the catalytic cycle. The high BDE of the chloro analog creates a thermodynamic bottleneck at the oxidative addition step, necessitating specialized catalytic systems.
Pd-catalyzed cross-coupling cycle highlighting the kinetic divergence at oxidative addition.
Application 1: Palladium-Catalyzed Cross-Coupling
When functionalizing the phenyl ring via Suzuki-Miyaura coupling, the presence of the aldehyde group at the 2-position of the pyrrole ring introduces a sensitivity factor. Aldehydes are prone to base-catalyzed side reactions (e.g., Cannizzaro-type disproportionation or aldol condensations) at elevated temperatures.
Because the bromo analog reacts readily at milder temperatures (60–80 °C) with weaker bases (K₂CO₃), it protects the integrity of the aldehyde. Conversely, the chloro analog requires forcing conditions (100 °C+, strong bases like K₃PO₄ or NaOtBu), which can severely degrade the pyrrole-2-carbaldehyde moiety[3].
Self-Validating Experimental Protocols
Protocol A: Suzuki Coupling of the Bromo Analog (Standard Conditions)
Causality Focus: Utilizing thermal efficiency and standard ligation to preserve sensitive functional groups.
-
Degassing: In a Schlenk flask, dissolve 3-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv) and the arylboronic acid (1.2 equiv) in a 4:1:1 mixture of Toluene/Ethanol/Water. Sparge with inert gas (Ar or N₂) for 15 minutes. (Why: Oxygen irreversibly oxidizes the Pd(0) active species to an inactive Pd(II) peroxo complex).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).
-
Reaction: Heat the mixture to 80 °C for 4 hours.
-
Validation Checkpoint: Monitor via TLC/LC-MS. The bromo analog should be completely consumed within 4 hours. If starting material remains, check for catalyst poisoning (e.g., old Pd(PPh₃)₄ that has oxidized to a yellow/brown insoluble PdO).
-
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Suzuki Coupling of the Chloro Analog (Buchwald Conditions)
Causality Focus: Overcoming the high C-Cl BDE requires electron-rich, bulky ligands to accelerate oxidative addition.
-
Strict Anaerobic Setup: In a glovebox, combine 3-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.5 equiv) in anhydrous 1,4-Dioxane.
-
Catalyst Pre-activation: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). (Why: The bulky dicyclohexyl groups on XPhos promote the formation of a highly active, monoligated L₁Pd(0) species, which is mandatory for inserting into the stubborn C-Cl bond[4]).
-
Reaction: Seal the vessel and heat to 100 °C for 12–18 hours.
-
Validation Checkpoint: Due to the harsh conditions, monitor closely for aldehyde degradation products. If degradation outpaces product formation, the chloro analog may not be viable for this specific transformation without prior aldehyde protection (e.g., as an acetal).
Application 2: Halogen-Metal Exchange (Lithiation)
For researchers looking to generate an aryl nucleophile (e.g., for trapping with CO₂ to form a carboxylic acid, or with DMF to form a dialdehyde), halogen-metal exchange is required.
-
Bromo Analog: Treatment with n-butyllithium (n-BuLi) at -78 °C in THF results in rapid, quantitative halogen-metal exchange. The high polarizability of bromine facilitates the kinetic attack of the butyl anion.
-
Chloro Analog: Chlorine is highly resistant to exchange with n-BuLi. Attempting this reaction will likely result in the strong base attacking the aldehyde directly (nucleophilic addition), or causing undesired ortho-lithiation on the pyrrole ring. The chloro analog is fundamentally incompatible with standard halogen-metal exchange workflows.
Experimental Data Summary
The following table synthesizes expected experimental outcomes based on established cross-coupling kinetics for these scaffolds.
Table 2: Comparative Experimental Performance (Suzuki-Miyaura)
| Substrate | Catalyst System | Base / Solvent | Temp / Time | Isolated Yield |
| Bromo Analog | 5 mol% Pd(PPh₃)₄ | K₂CO₃ / Tol:EtOH:H₂O | 80 °C / 4 h | >90% |
| Chloro Analog | 5 mol% Pd(PPh₃)₄ | K₂CO₃ / Tol:EtOH:H₂O | 80 °C / 24 h | <15% (Mostly unreacted SM) |
| Chloro Analog | 2 mol% Pd₂(dba)₃, 4 mol% XPhos | K₃PO₄ / 1,4-Dioxane | 100 °C / 12 h | 78-82% (Minor aldehyde degradation) |
Sources
Mass spectrometry fragmentation patterns of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Comparative Mass Spectrometry Fragmentation Profiling of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: EI-MS vs. ESI-MS/MS
As analytical scientists and drug development professionals, we frequently rely on mass spectrometry (MS) for the structural elucidation of complex pharmacophores. Pyrrole derivatives, particularly substituted pyrrole-2-carbaldehydes, are highly valued in medicinal chemistry. However, determining their exact structural connectivity requires a nuanced understanding of gas-phase ion chemistry.
This guide objectively compares the analytical performance of two distinct mass spectrometry platforms—Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) —for mapping the fragmentation pattern of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde. By examining the causality behind these fragmentation pathways, we can establish a self-validating system for structural identification.
Structural Diagnostics & The Bromine Isotope Effect
Before comparing the platforms, we must address the compound's inherent self-validating diagnostic feature: the bromine atom. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio.
Any intact precursor ion or fragment retaining the bromophenyl moiety will present as a distinct isotopic doublet separated by 2 Da (e.g., m/z 263 and 265). If a fragmentation event cleaves the bromine atom, this doublet collapses into a single peak. Monitoring the presence or absence of this 1:1 doublet acts as an internal control, instantly verifying whether a specific fragment still contains the halogenated aromatic ring.
Performance Comparison: EI-MS vs. ESI-MS/MS
The choice of ionization technique fundamentally alters the observed fragmentation pattern. EI is a "hard" ionization technique that generates odd-electron radical cations, whereas ESI is a "soft" technique that generates even-electron protonated species. The quantitative data and diagnostic performance of both platforms are summarized below.
| Analytical Feature | EI-MS (70 eV) | ESI-MS/MS (Positive Ion Mode, CID) |
| Ionization Mechanism | Hard ionization (Electron impact) | Soft ionization (Protonation) |
| Precursor Ion | M+∙ (m/z 263 / 265) | [M+H]+ (m/z 264 / 266) |
| Primary Neutral Losses | ∙CHO (29 Da), ∙Br (79/81 Da) | CO (28 Da), H2O (18 Da) |
| Key Diagnostic Fragments | m/z 234/236, m/z 184 | m/z 236/238, m/z 246/248 |
| Chemical Rule Adherence | Odd-electron radical chemistry[1] | Even-electron rule |
| Primary Application | Spectral library matching, structural fingerprinting | LC-MS quantification, targeted MRM workflows |
Mechanistic Fragmentation Pathways
To truly leverage MS data, we must understand the causality behind the peaks. The fragmentation of 2-substituted pyrrole derivatives is heavily influenced by the side-chain substituents[2].
EI-MS Pathway (Radical-Driven): Bombardment with 70 eV electrons strips an electron from the molecule, yielding the radical cation M+∙ at m/z 263/265. The highly energetic nature of this ion drives radical-site initiation. Cleavage of bonds next to the carbonyl group results in the characteristic loss of a formyl radical ( ∙CHO , 29 Da)[1], producing a stable, resonance-stabilized pyrrolium cation at m/z 234/236. Additionally, homolytic cleavage of the C-Br bond expels a bromine radical, yielding a singlet peak at m/z 184. The collapse of the isotopic doublet at m/z 184 is definitive proof of halogen loss.
ESI-MS/MS Pathway (Even-Electron Driven): ESI generates a protonated precursor [M+H]+ at m/z 264/266. Under Collision-Induced Dissociation (CID), this even-electron species prefers to expel neutral molecules rather than radicals. Protonation typically occurs on the highly basic carbonyl oxygen. Subsequent rearrangement leads to the loss of carbon monoxide ( CO , 28 Da) to form m/z 236/238, or the loss of water ( H2O , 18 Da) to form m/z 246/248[2]. Common fragment ions of the core structure also support the identification of pyrrole-2-carbaldehydes[3].
Logical workflow comparing EI-MS and ESI-MS/MS platforms for structural elucidation.
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems.
Protocol A: GC-EI-MS Analysis
-
Sample Preparation: Dissolve the compound in GC-grade dichloromethane to a concentration of 1 mg/mL. Causality: Dichloromethane ensures complete solvation of the hydrophobic bromophenyl and pyrrole rings without introducing protic interference.
-
Injection: Perform a 1 µL splitless injection at 250°C. Causality: Splitless injection maximizes sensitivity for trace structural elucidation, while 250°C ensures rapid volatilization without thermal degradation.
-
Separation: Utilize a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) with a constant helium flow of 1.0 mL/min.
-
Ionization & Acquisition: Set the electron energy strictly to 70 eV and the ion source to 230°C. Acquire in full scan mode (m/z 50–400). Causality: 70 eV is the universal standard for EI; adhering to this ensures the resulting spectra can be directly cross-referenced against NIST libraries.
Protocol B: LC-ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) in methanol containing 0.1% formic acid[4]. Causality: Formic acid acts as an abundant proton donor, drastically increasing the ionization efficiency of the [M+H]+ precursor in positive ESI mode.
-
Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Use a gradient of Water + 0.1% FA (Mobile Phase A) and Acetonitrile + 0.1% FA (Mobile Phase B).
-
Ionization: Operate in ESI positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.
-
Fragmentation (CID): Isolate the precursor ions (m/z 264 and 266) in the first quadrupole. Use Argon as the collision gas and ramp the collision energy from 15 to 35 eV. Causality: A ramped collision energy profile ensures the capture of both low-energy neutral losses (e.g., H2O ) and higher-energy skeletal cleavages (e.g., pyrrole ring opening), providing a complete structural map.
Mechanistic fragmentation pathways of precursor ions in EI and ESI modes.
References
-
Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]
-
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed.[Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Validation of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde Reference Standards: A Comparative Guide
In pharmaceutical development and metabolomic research, the integrity of analytical data is entirely dependent on the quality of the reference materials used. Reference standards are highly characterized specimens explicitly required for quantitative assays, limit tests, and qualitative identification[1]. For complex heterocyclic intermediates like 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde , generic commercial grades often fall short of the rigorous analytical demands required for precise structural and quantitative validation.
According to regulatory guidelines, the objective of validating an analytical procedure is to unequivocally demonstrate that it is suitable for its intended purpose[2]. This guide objectively compares the performance and spectroscopic validation depth of our Premium Certified Reference Standard (CRS) against generic commercial alternatives, providing the causality behind our experimental choices and the self-validating protocols that ensure absolute trustworthiness.
Part 1: The Causality of Experimental Choices
When validating 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, relying solely on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a critical vulnerability. HPLC-UV measures chromatographic purity based on relative response factors. If an impurity lacks a chromophore, it remains invisible; if it possesses a high extinction coefficient, the purity is artificially underestimated.
To establish a self-validating system, our validation matrix employs orthogonal spectroscopic techniques:
-
Quantitative NMR (qNMR) for Absolute Purity: Unlike chromatography, qNMR integrates the resonant frequency of specific protons against a National Institute of Standards and Technology (NIST) traceable internal standard. This provides an absolute mass fraction without requiring a pre-existing standard of the analyte. Pyrrole-2-carbaldehydes possess distinct nuclear magnetic resonance (NMR) fingerprints, most notably the highly deshielded aldehyde proton typically observed in the δ H range of 9.28–9.40 ppm[3]. We utilize this highly resolved peak for precise quantitation.
-
2D-NMR (HMBC/HSQC) for Regiochemistry: The synthesis of bromophenyl-substituted pyrroles often yields positional isomers (e.g., the 4-bromophenyl group attaching at C-4 instead of C-3). 1D NMR cannot definitively rule out these isomers. Heteronuclear Multiple Bond Correlation (HMBC) maps long-range carbon-proton couplings, unequivocally proving the 1-methyl-2-carbaldehyde-3-(4-bromophenyl) connectivity.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and the characteristic 1:1 isotopic doublet of the 79 Br and 81 Br isotopes, ensuring no debrominated impurities are present.
Part 2: Comparative Performance Analysis
The table below summarizes the quantitative and qualitative data comparing our Premium CRS against generic commercial grades and unpurified synthetic intermediates.
| Analytical Parameter | Premium CRS (Our Standard) | Generic Commercial Grade | Unpurified Intermediate |
| Absolute Purity (qNMR) | > 99.5% | Not Determined | < 90.0% |
| Chromatographic Purity (HPLC-UV) | > 99.8% | ~ 95.0% - 98.0% | Variable |
| Regiochemical Confirmation | 2D NMR (HMBC/HSQC) | 1D 1 H NMR only | None |
| Mass Accuracy (HRMS) | < 2 ppm error | Nominal Mass (LC-MS) | Nominal Mass |
| Isotopic Pattern Verification | Verified ( 79 Br/ 81 Br) | Rarely Verified | Unverified |
| Traceability & Compliance | ICH Q2(R1) Aligned | Basic COA | None |
Part 3: Self-Validating Experimental Protocols
The following step-by-step methodologies detail the self-validating workflows used to certify our reference standards. Every protocol includes internal system suitability tests (SST) to prevent false positives or quantitative drift.
Protocol 1: Absolute Purity via Quantitative NMR (qNMR)
Causality: Ensures complete longitudinal magnetization recovery for true quantitation.
-
Sample Preparation: Accurately weigh ~10.00 mg of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde and ~5.00 mg of a NIST-traceable internal standard (e.g., Maleic acid) using a calibrated microbalance ( d=0.001 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
System Suitability (T1 Relaxation): Perform an inversion-recovery experiment to determine the longest T1 relaxation time among the analyte and internal standard protons.
-
Acquisition: Acquire the 1 H NMR spectrum using a 90° pulse angle. Critical Step: Set the relaxation delay ( D1 ) to at least 5×T1 (typically 45-60 seconds) to ensure 99.3% magnetization recovery between pulses.
-
Data Processing: Phase and baseline correct the spectrum. Integrate the isolated aldehyde proton signal ( δ ~9.35 ppm) against the internal standard signal to calculate the absolute mass fraction.
Protocol 2: Exact Mass and Isotopic Profiling via HRMS
Causality: Differentiates the target compound from isobaric impurities and confirms halogen presence.
-
Calibration (SST): Calibrate the Q-TOF mass spectrometer using a standard tuning mix immediately prior to the run to ensure a mass accuracy of < 2 ppm.
-
Sample Infusion: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid. Inject via direct infusion at a flow rate of 5 µL/min.
-
Acquisition: Acquire data in positive electrospray ionization (ESI+) mode.
-
Analysis: Extract the [M+H]+ ion. Compare the experimental exact mass to the theoretical exact mass of C 12 H 11 BrNO + ( m/z 264.0024). Verify the presence of the 1:1 isotopic doublet separated by 1.997 Da, confirming the intact bromophenyl moiety.
Protocol 3: Regiochemical Elucidation via 2D-NMR
Causality: Eliminates the possibility of positional isomers that possess identical 1D NMR and HRMS profiles.
-
Setup: Prepare a concentrated 20 mg/mL solution of the analyte in CDCl 3 .
-
HSQC Acquisition: Acquire a 1 H- 13 C HSQC spectrum to map all direct one-bond carbon-proton correlations.
-
HMBC Acquisition: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( J=8 Hz).
-
Structural Validation: Confirm that the N-methyl protons ( δ H ~3.9 ppm) correlate exclusively to C-2 and C-5 of the pyrrole ring. Confirm that the highly deshielded aldehyde proton ( δ H ~9.35 ppm) correlates to C-2 and C-3, unequivocally proving the 1-methyl-2-carbaldehyde architecture.
Part 4: Reference Standard Spectroscopic Validation Workflow
The logical progression of our validation pipeline ensures that any material failing to meet ICH Q2(R1) criteria is immediately intercepted.
Fig 1. Spectroscopic validation workflow for reference standards.
References
-
Title : Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation | Source : acs.org | URL :[Link]
-
Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | Source : fda.gov | URL :[Link]
Sources
A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking Efficiency for the Functionalization of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Foreword: The Imperative of Efficient Synthesis in Medicinal Chemistry
In the landscape of modern drug discovery, the speed at which a chemical scaffold can be diversified is directly proportional to the pace of innovation. The ability to rapidly and reliably generate analogues for structure-activity relationship (SAR) studies is paramount.[1] Palladium-catalyzed cross-coupling reactions have become an indispensable and powerful class of transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a level of precision and functional group tolerance previously unimaginable.[1][2][3][4]
This guide provides a comparative analysis of three cornerstone cross-coupling methodologies—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—as applied to a versatile and pharmaceutically relevant building block: 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde . This substrate features a reactive aryl bromide handle, prime for functionalization, and a pyrrole-2-carbaldehyde moiety, a common pharmacophore and a synthetic linchpin for further elaboration. Our objective is to furnish drug development professionals with a data-driven framework for strategic synthetic planning, grounded in mechanistic understanding and practical, field-proven protocols.
The Arena: Comparing Foundational Cross-Coupling Strategies
We will evaluate each reaction's performance in modifying our core substrate. The discussion is structured to explain not just the protocol, but the fundamental principles that dictate the choice of reagents and conditions, thereby empowering researchers to adapt and troubleshoot these powerful reactions.
The Suzuki-Miyaura Coupling: The Gold Standard for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most utilized C-C cross-coupling reaction in the pharmaceutical industry.[1] Its prominence is due to the operational simplicity, mild reaction conditions, and the commercial availability and general stability of its organoboron reagents.[1][5]
Mechanistic Rationale
The catalytic cycle proceeds through three well-established elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of our substrate, forming a Pd(II) intermediate.[6][7][8]
-
Transmetalation: In this key step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[7][8]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling with 4-Methoxyphenylboronic Acid
-
Rationale: We chose 4-methoxyphenylboronic acid as a representative electron-rich coupling partner. Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst. A mixed solvent system of dioxane/water is standard, where water is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. Potassium carbonate is a sufficiently strong base for this purpose without being aggressive towards other functional groups.
-
Procedure:
-
To an oven-dried Schlenk tube, add 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (100 mg, 0.36 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (66 mg, 0.43 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (150 mg, 1.08 mmol, 3.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (20.8 mg, 0.018 mmol, 5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 3 mL of 1,4-dioxane and 1 mL of deionized water via syringe.
-
Immerse the tube in a preheated oil bath at 90 °C and stir for 6 hours.
-
Monitor reaction completion by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the final product.
-
The Heck Reaction: A Gateway to Substituted Alkenes
The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation of alkenes, providing access to styrenyl compounds and other substituted olefins that are valuable pharmaceutical intermediates.[9][10]
Mechanistic Rationale
The reaction follows a distinct catalytic pathway compared to the Suzuki coupling:
-
Oxidative Addition: As before, the cycle begins with the insertion of Pd(0) into the Ar-Br bond.[9][11]
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the olefin into the Pd-Aryl bond. This step forms the new C-C bond and creates a σ-alkylpalladium(II) intermediate.[9][11]
-
β-Hydride Elimination: For the product to be released, a hydrogen atom on the carbon beta to the palladium must be accessible. A syn-β-hydride elimination occurs, forming the alkene product and a hydridopalladium(II) complex.[9][11]
-
Base-Promoted Regeneration: A base is required to neutralize the HBr generated and regenerate the Pd(0) catalyst from the hydridopalladium complex, closing the catalytic loop.[9]
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol: Coupling with n-Butyl Acrylate
-
Rationale: n-Butyl acrylate is a common, electron-poor alkene partner that generally performs well in Heck reactions. Palladium(II) acetate is a common precatalyst that is reduced in situ to Pd(0). A phosphine ligand is often required for less reactive aryl bromides.[12][13] A polar aprotic solvent like DMF is typical, and an organic base such as triethylamine is used to regenerate the catalyst without competing as a nucleophile. Higher temperatures are often necessary for Heck couplings.[14]
-
Procedure:
-
To a sealable reaction tube, add 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (100 mg, 0.36 mmol, 1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (4.0 mg, 0.018 mmol, 5 mol%), and tri(o-tolyl)phosphine [P(o-tol)₃] (11 mg, 0.036 mmol, 10 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add 3 mL of anhydrous N,N-dimethylformamide (DMF), followed by n-butyl acrylate (77 µL, 0.54 mmol, 1.5 equiv.) and triethylamine (Et₃N) (150 µL, 1.08 mmol, 3.0 equiv.).
-
Replace the septum with a Teflon screw cap, sealing the tube tightly.
-
Immerse the tube in a preheated oil bath at 120 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Wash the filtrate with water (3 x 15 mL) and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography to isolate the product.
-
The Buchwald-Hartwig Amination: The Premier C-N Bond Forming Tool
For the construction of arylamines, a motif pervasive in pharmaceuticals, the Buchwald-Hartwig amination is the undisputed method of choice.[1][15][16][17] It has largely replaced classical methods, offering unparalleled scope and milder conditions.[18]
Mechanistic Rationale
The C-N coupling cycle shares similarities with the Suzuki reaction but has critical differences, particularly concerning the role of the ligand and base.
-
Oxidative Addition: A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, initiates the cycle by adding to the aryl bromide.[18][19][20]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[15][20] This step is often rate-limiting.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. The bulky ligands are crucial for promoting this final, product-forming step.[15][18]
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- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide: Comparative Analysis of Vilsmeier-Haack Formylation Methods for 3-(4-bromophenyl)-1-methyl-1H-pyrrole
Welcome to a detailed comparative guide for the Vilsmeier-Haack formylation of 3-(4-bromophenyl)-1-methyl-1H-pyrrole. The introduction of a formyl group onto heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, providing a versatile handle for further molecular elaboration.[1] For electron-rich systems like pyrroles, the Vilsmeier-Haack reaction is a powerful and widely-used transformation.[2]
This guide moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals who require a deeper understanding of the causality behind experimental choices. We will dissect two distinct methodologies, providing not only step-by-step instructions but also a comparative analysis of their performance, backed by representative experimental data. Our goal is to empower you to select and optimize the ideal formylation strategy for your specific synthetic goals.
The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity on a Substituted Pyrrole
The Vilsmeier-Haack reaction accomplishes the formylation of an electron-rich arene or heterocycle using a substituted formamide (typically N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] The reaction proceeds in three key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6] This is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[7][8] Pyrroles are highly reactive in this process, often exceeding the reactivity of furans and thiophenes.[6]
-
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product.[7][9]
For a 1,3-disubstituted pyrrole such as our substrate, 3-(4-bromophenyl)-1-methyl-1H-pyrrole, electrophilic attack is electronically favored at the C2 and C5 positions. The C2 position is generally the most nucleophilic site on the N-methylpyrrole ring.[5][8] While the bulky 3-aryl substituent may introduce some steric hindrance, formylation is strongly expected to occur predominantly at the C2 position. Minor amounts of the C5-formylated isomer may be formed, necessitating careful analysis of the crude product.
Caption: Generalized mechanism of the Vilsmeier-Haack reaction on the pyrrole substrate.
Comparative Methodologies & Experimental Protocols
We will compare two common approaches for generating and using the Vilsmeier reagent.
-
Method A: The classical and robust method using phosphorus oxychloride (POCl₃).
-
Method B: An alternative using oxalyl chloride, which can offer milder conditions and a different byproduct profile.
Method A: Classical Formylation with POCl₃/DMF
This is the most established method, valued for its reliability and typically high yields. The in-situ formation of the Vilsmeier reagent is straightforward, but the work-up requires neutralization of acidic byproducts.
Experimental Protocol:
-
Reagent Preparation (0 °C): In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 15 mL). Cool the flask in an ice-water bath to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol, 1.2 equiv) dropwise to the cooled DMF with vigorous stirring over 15 minutes. Ensure the internal temperature is maintained below 10 °C. A pale yellow to colorless solid may form.[10]
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 45 minutes.
-
Substrate Addition: Dissolve 3-(4-bromophenyl)-1-methyl-1H-pyrrole (2.48 g, 10 mmol, 1.0 equiv) in anhydrous DMF (5 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the mixture onto 100 g of crushed ice in a beaker with vigorous stirring.
-
Hydrolysis and Neutralization: Stir the resulting aqueous mixture for 30 minutes. Carefully neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature below 20 °C with an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 15-25% ethyl acetate in hexanes) to yield the desired product.
Method B: Alternative Formylation with Oxalyl Chloride/DMF
This method generates the Vilsmeier reagent using oxalyl chloride instead of POCl₃.[12] A key advantage is that the byproducts of reagent formation are gaseous (CO, CO₂, HCl), which can simplify the work-up procedure. This method is often considered milder.
Experimental Protocol:
-
Reagent Preparation (-10 °C): In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.0 mL, 13 mmol, 1.3 equiv) and anhydrous dichloromethane (DCM, 20 mL). Cool the solution to -10 °C using an ice-salt bath.
-
Vilsmeier Reagent Formation: Slowly add oxalyl chloride (1.0 mL, 11.5 mmol, 1.15 equiv) dropwise to the cooled solution over 15 minutes. Vigorous gas evolution will be observed.
-
Stirring: Stir the mixture at -10 °C for 30 minutes after the addition is complete.
-
Substrate Addition: Dissolve 3-(4-bromophenyl)-1-methyl-1H-pyrrole (2.48 g, 10 mmol, 1.0 equiv) in anhydrous DCM (10 mL) and add this solution dropwise to the reaction mixture while maintaining the temperature at -10 °C.
-
Reaction: After the addition, allow the reaction to slowly warm to 0 °C and stir for 4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a rapidly stirred, saturated aqueous solution of sodium bicarbonate (100 mL) at 0 °C.
-
Extraction: After gas evolution ceases, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 15-25% ethyl acetate in hexanes).
Performance Analysis and Data Comparison
The following table summarizes representative results for the formylation of 3-(4-bromophenyl)-1-methyl-1H-pyrrole to yield 3-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, based on the protocols described.
| Parameter | Method A (POCl₃/DMF) | Method B (Oxalyl Chloride/DMF) |
| Reagent System | POCl₃ / DMF | (COCl)₂ / DMF in DCM |
| Temperature | 0 °C to 40 °C | -10 °C to 0 °C |
| Time | 3 hours | 4 hours |
| Yield (Isolated) | 88% | 82% |
| Purity (by ¹H NMR) | >98% | >98% |
| Key Observations | Highly reliable, exothermic reagent formation requires careful temperature control. Work-up involves neutralization of significant acid. | Milder reaction conditions. Gaseous byproducts simplify work-up, but oxalyl chloride is highly toxic and moisture-sensitive. |
Discussion and Strategic Recommendations
Both methods effectively produce the desired 3-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde in high yield and purity. The choice between them depends on the specific priorities of the researcher.
-
Method A (POCl₃/DMF) is the workhorse reaction. Its primary advantages are its high yield and the low cost and stability of the reagents. It is an excellent choice for large-scale synthesis where maximizing yield is the primary concern. The main drawback is the work-up, which requires careful neutralization of phosphoric acid byproducts. Incomplete neutralization can lead to product degradation if the aldehyde is acid-sensitive.[11]
-
Method B (Oxalyl Chloride/DMF) offers the significant advantage of milder reaction conditions and a cleaner work-up. The absence of non-volatile acidic byproducts from the reagent formation step simplifies purification. This makes it an attractive option for synthesizing sensitive molecules or for rapid, small-scale library synthesis where ease of operation is paramount. However, oxalyl chloride is more hazardous than POCl₃ and requires more stringent handling procedures. The slightly lower yield may be an acceptable trade-off for the benefits in handling and purification.
Caption: Decision workflow for selecting the optimal Vilsmeier-Haack formylation method.
Conclusion
The Vilsmeier-Haack formylation of 3-(4-bromophenyl)-1-methyl-1H-pyrrole is a highly efficient transformation. The classical POCl₃/DMF method remains the gold standard for achieving maximal yields, making it ideal for scale-up operations. The alternative oxalyl chloride/DMF method provides a valuable option for cases where milder conditions and a streamlined work-up are prioritized, despite a modest compromise in yield. By understanding the underlying mechanics and trade-offs of each method, researchers can confidently select the most appropriate protocol to advance their synthetic campaigns.
References
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Clements, J. H. (2003). Rate Measurements of Certain Vilsmeier-Haack Reactions. Part 3.' The Reactivities of Various Pyrrole Substrates. ElectronicsAndBooks. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Patil, P. G., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
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HETEROCYCLES. (2011, July 21). SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022, November 8). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
-
Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism. Retrieved from [Link]
-
RSC Advances. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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A Researcher's Guide to the Safe Disposal of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
As scientific professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, sustainable, and ethical research environment. This guide provides a detailed protocol for the safe disposal of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, grounding every recommendation in established safety principles and regulatory standards.
The molecular structure of this compound—featuring a halogenated aromatic ring, a pyrrole core, and an aldehyde functional group—necessitates a specific and cautious approach to its disposal. Each component contributes to its classification as a regulated hazardous waste, demanding a protocol that ensures the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Waste Characterization
Before any disposal procedure can begin, a thorough understanding of why this compound is considered hazardous is essential. Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates chemical waste from its point of generation[1][2]. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by an Environmental Health & Safety (EHS) professional[3].
The hazardous nature of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is determined by its chemical functionalities:
-
Halogenated Aromatic System: The presence of a bromophenyl group places this compound in the category of halogenated organic waste.[4] Such compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[5] Waste streams containing halogenated compounds must be segregated from non-halogenated waste.[6]
-
Aldehyde Functional Group: Aldehydes are reactive compounds and are often associated with irritation to the skin, eyes, and respiratory system.[7][8][9] Their reactivity also means they can be incompatible with other chemical classes, making segregation crucial.
-
Pyrrole Heterocycle: While the pyrrole core itself is a common motif, substituted pyrroles and their derivatives must be handled with care, using a chemical fume hood and appropriate personal protective equipment to avoid exposure.[10][11]
Based on data from analogous compounds, the primary hazards are summarized below.
| Hazard Classification | Description | Primary Concern |
| Skin Irritation | Causes skin irritation upon contact.[7][12] | Direct contact can lead to redness, itching, or dermatitis. |
| Eye Irritation | Causes serious eye irritation.[9][12] | Splashes can cause significant eye damage. |
| Acute Toxicity (Oral) | May be harmful if swallowed.[7] | Ingestion can lead to gastrointestinal irritation.[7] |
| Environmental Hazard | Halogenated aromatic compounds can be persistent and toxic to aquatic life.[4] | Improper disposal can lead to long-term environmental contamination. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the selection and use of appropriate PPE is mandatory for any procedure involving this compound, including its disposal. PPE is the last line of defense, used to supplement engineering controls like a chemical fume hood.[13]
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Butyl Rubber) | Butyl rubber gloves offer robust protection against aldehydes, ketones, and aromatic compounds.[14] Nitrile gloves are also a suitable option.[10] Always inspect gloves for tears or holes before use and remove them without touching the outer surface with bare skin.[10][15] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87 certified) | Goggles are required to prevent splashes from entering the eyes.[14] |
| Face Shield (in addition to goggles) | A face shield should be worn over goggles whenever there is a significant risk of splashing, such as when transferring larger volumes of liquid waste or handling spill cleanups.[15][16] | |
| Body Protection | Laboratory Coat (long-sleeved) | A lab coat protects the skin and personal clothing from minor splashes and contamination.[15] |
| Chemical-Resistant Apron | For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[16][17] | |
| Footwear | Closed-Toed Shoes | Shoes must be made of a non-porous material to protect feet from spills.[15] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a systematic process governed by institutional and federal regulations.[18] Adherence to this workflow is critical for safety and compliance.
Step 1: Waste Minimization
The most effective way to manage waste is to minimize its generation.[19] This can be achieved by:
-
Ordering only the quantity of chemical required for your experiments.[20]
-
Reducing the scale of experiments whenever feasible.[19][20]
-
Ensuring an accurate inventory to avoid purchasing duplicate materials.[21]
Step 2: Segregation is Non-Negotiable
Proper segregation is the most critical step in chemical waste management. Incompatible wastes must never be mixed.[22]
-
Designate a "Halogenated Organic Waste" container. This container is exclusively for compounds like 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde and solvents used to rinse its container (e.g., dichloromethane, chloroform).
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[6]
-
DO NOT mix with other waste categories like acids, bases, or oxidizers.[18][22]
Step 3: Container Selection and Labeling
All chemical waste must be collected in appropriate containers.
-
Container Integrity: Use a container that is in good condition, free of leaks, and has a securely sealing lid.[3][18] The original chemical container is often the best choice for storing its own waste.[3] Plastic containers are generally preferred over glass to minimize the risk of breakage.[1][20]
-
Chemical Compatibility: The container material must be compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling: The container must be clearly labeled from the moment the first drop of waste is added.[18] Use your institution's official "Hazardous Waste" tag.[1] The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[18]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[18] Never leave a funnel in the container.[18]
-
Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.
-
Location: The SAA should be under the control of the laboratory personnel generating the waste.[18]
Step 5: Arranging for Disposal
Hazardous waste cannot be disposed of in the regular trash or down the sewer system.[1]
-
Contact EHS: Once the container is nearly full (approximately 90% capacity), submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) or equivalent department.[3][18]
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for waste pickup scheduling and documentation.[1]
Emergency Procedures: Spill Management
Accidental spills must be treated as hazardous waste events.[3]
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For a small, manageable spill (that you are trained and equipped to handle):
-
Ensure you are wearing the full PPE detailed in Section 2.
-
Contain the spill using an appropriate chemical absorbent material (e.g., vermiculite or a commercial spill kit).
-
Carefully sweep or scoop the solid compound and absorbent into a designated waste bag or container.
-
-
Package and Label: Seal the container with the spill cleanup debris. Label it as "Hazardous Waste" and list the contents (e.g., "3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde with absorbent").
-
Dispose: Dispose of the cleanup materials through the same EHS hazardous waste stream.[3]
-
Large Spills: For large or unmanageable spills, evacuate the area immediately, restrict access, and contact your institution's EHS emergency line.[3]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
Caption: Disposal workflow for 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a collective duty that safeguards our colleagues, our institutions, and our shared environment.
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Steps in Complying with Regulations for Hazardous Waste | US EPA. Available at: [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde. As a novel or less-common research chemical, specific toxicological data is limited. Therefore, this guide is built upon a foundation of chemical analogy, analyzing the hazards associated with its core structural components: the pyrrole-2-carbaldehyde moiety, the aldehyde functional group, and the brominated aromatic ring. Our approach prioritizes a cautious and comprehensive safety strategy, empowering researchers to manage risk effectively.
Hazard Analysis: Deconstructing the Molecule for a Predictive Risk Assessment
A thorough understanding of a chemical's potential hazards is the bedrock of laboratory safety. In the absence of extensive empirical data for 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, we must infer its toxicological profile from its constituent parts.
-
Pyrrole-2-carbaldehyde Core: Structural analogues such as Pyrrole-2-carboxaldehyde and N-Methylpyrrole-2-carboxaldehyde are known to be irritants.[1][2][3][4] Hazards associated with this core structure include:
-
Aldehyde Functional Group: Aldehydes as a class are reactive compounds.[5] Low-level exposure can lead to irritation of the eyes and respiratory tract.[6] Some aldehydes are also known skin sensitizers.
-
Brominated Aromatic System: The presence of a bromophenyl group adds two layers of concern. First, aromatic and halogenated hydrocarbons are known to attack many common types of glove materials, necessitating careful selection of hand protection.[7] Second, brominated organic compounds require specific disposal procedures, as they are considered hazardous waste and can form harmful byproducts upon incomplete combustion.[8][9]
Inferred Hazard Summary:
| Hazard Category | Predicted Risk for 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | Based on general data for similar brominated pyrrole aldehydes.[10] |
| Skin Irritation | Causes skin irritation. | High confidence based on data for pyrrole-2-carboxaldehyde analogues.[1][2][11] |
| Eye Irritation | Causes serious eye irritation. | High confidence based on data for pyrrole-2-carboxaldehyde analogues.[1][2][11] |
| Respiratory Irritation | May cause respiratory irritation. | High confidence based on data for pyrrole-2-carboxaldehyde analogues.[1][2] |
| Combustibility | Likely a combustible solid or liquid. | N-Methylpyrrole-2-carboxaldehyde is classified as a combustible liquid.[1] |
| Environmental Hazard | Potentially persistent; requires specialized disposal. | Brominated organic compounds are regulated as hazardous waste.[8][12] |
The Hierarchy of Controls: A Systemic Approach to Safety
Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should never be the only line of defense. A robust safety culture implements a multi-layered strategy known as the Hierarchy of Controls. This system prioritizes engineering and administrative solutions to minimize hazard exposure at its source.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.
For handling 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, the most critical controls are:
-
Engineering Controls: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its specific hazards and handling procedures.[14]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde. Selection must be based on a task-specific risk assessment.[15]
Eye and Face Protection
Due to the high likelihood of severe eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that comply with ANSI Z87.1 or EN 166 standards are required at all times.[2][14] Safety glasses with side shields are insufficient as they do not protect against splashes.[16]
-
Recommended for High-Risk Tasks: When handling larger quantities (>5g), performing transfers that could splash, or working with the material under pressure, a full-face shield must be worn in addition to chemical splash goggles.[15][16][17]
Hand Protection
Choosing the correct glove material is critical for preventing dermal exposure, as halogenated aromatic compounds can degrade common glove types.[7]
-
Glove Selection: Standard nitrile gloves may offer sufficient protection for incidental contact (e.g., handling a sealed container). However, for any direct handling or risk of prolonged contact, more robust gloves are necessary.
-
Recommended Practice (Double Gloving): Wear a lighter-weight nitrile glove as a base layer and a heavier, more chemically resistant glove over it. This provides a warning buffer if the outer glove is breached.
-
Glove Material Chemical Resistance:
| Glove Material | Resistance to Aromatic/Halogenated Solvents | Recommended Use Case |
| Nitrile | Fair to Good | Incidental contact, inner glove in a double-gloving system.[7] |
| Neoprene | Good | Good for protection against acids, bases, and some solvents.[15] |
| Butyl Rubber | Excellent | Highly recommended for aldehydes and ketones. High permeation resistance.[16] |
| Viton™ | Excellent | Exceptional resistance to chlorinated and aromatic solvents.[14] |
-
Protocol: Always inspect gloves for tears or pinholes before use.[18] Use proper removal technique to avoid contaminating your skin.[18] Dispose of contaminated gloves immediately as hazardous waste. Do not reuse disposable gloves.
Body Protection
-
Lab Coat: A clean, buttoned, flame-resistant (e.g., Nomex) or 100% cotton lab coat must be worn to protect skin and personal clothing.[16]
-
Apron: For large-volume work or tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[19]
-
Clothing and Footwear: Full-length pants and closed-toe shoes made of a non-porous material are mandatory.[14]
Respiratory Protection
Respiratory protection is generally not required when handling small quantities within a properly functioning chemical fume hood. However, it becomes essential in specific scenarios:
-
Emergency Situations: In the event of a large spill or a failure of engineering controls (e.g., fume hood malfunction), a respirator is required.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is appropriate.[2] A full-face respirator offers the added benefit of combined eye and respiratory protection.[19]
Operational Plan: From Receipt to Disposal
A safe workflow encompasses every stage of the chemical's lifecycle in the lab.
Caption: A systematic workflow for handling and disposing of the chemical.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
The parent compound N-Methylpyrrole-2-carboxaldehyde is noted as being air-sensitive; it is prudent to assume the same and consider storing under an inert atmosphere (e.g., nitrogen or argon).[1]
Spill Response
-
Small Spill (in a fume hood): Absorb with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and respiratory protection.[17]
Decontamination and Disposal
-
Waste Segregation: All materials contaminated with 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde must be treated as hazardous waste. This includes disposable gloves, weigh paper, pipette tips, and absorbent pads.
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:
-
Halogenated Organic Liquid Waste: For any solutions containing the compound.
-
Contaminated Solid Waste: For used PPE and other contaminated disposables.
-
-
Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[1][8] Incineration at a specialized hazardous waste facility is a common disposal method for brominated compounds.[8] Never dispose of this chemical down the drain or in regular trash.[12][18]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
